Product packaging for Methyl 2-methoxy-6-methylbenzoate(Cat. No.:CAS No. 79383-44-1)

Methyl 2-methoxy-6-methylbenzoate

Cat. No.: B1297912
CAS No.: 79383-44-1
M. Wt: 180.2 g/mol
InChI Key: SWZOXFSVZHAWQN-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1297912 Methyl 2-methoxy-6-methylbenzoate CAS No. 79383-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZOXFSVZHAWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343626
Record name Methyl 2-methoxy-6-methylbenzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79383-44-1
Record name Benzoic acid, 2-methoxy-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79383-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Methyl 2-methoxy-6-methylbenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is important to note that while detailed experimental data for this specific compound is limited in publicly available literature, this guide consolidates the available information and provides context based on related compounds and established chemical principles.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with a methyl ester group, a methoxy group, and a methyl group at positions 1, 2, and 6, respectively.[1] Its structural features suggest it is likely a colorless to pale yellow liquid with an aromatic odor, soluble in organic solvents, and having limited solubility in water.[1]

The following table summarizes the key identifiers and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 79383-44-1[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Colorless to pale yellow liquid with a pleasant, aromatic odor[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water[1]
Storage Store in a refrigerator (2-8°C) for long-term storage[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of its precursor, Methyl 2-hydroxy-6-methylbenzoate. A detailed experimental protocol, as described in patent literature, is provided below.[3]

Reaction: Methylation of Methyl 2-hydroxy-6-methylbenzoate

  • Materials:

    • Crude Methyl 2-hydroxy-6-methylbenzoate (125 g)

    • Dimethyl sulfate (50.5 g, 1.6 eq.)

    • 30% Sodium hydroxide solution (93.5 g, 2.8 eq.)

    • Water

  • Procedure:

    • To the crude Methyl 2-hydroxy-6-methylbenzoate, add dimethyl sulfate.

    • Heat the mixture to 35-40°C.

    • Slowly add the 30% sodium hydroxide solution dropwise, ensuring the temperature does not exceed 40°C.

    • After the addition is complete, continue stirring the reaction mixture for 1 hour until the reaction is complete.

    • Allow the mixture to stand and separate into layers.

    • Separate the oil layer.

    • Wash the oil layer with water to obtain the crude product of this compound (126 g).[3]

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup cluster_product Product start1 Methyl 2-hydroxy-6-methylbenzoate process1 Combine reactants start1->process1 start2 Dimethyl sulfate start2->process1 start3 30% NaOH solution process3 Dropwise addition of NaOH (T < 40°C) start3->process3 process2 Heat to 35-40°C process1->process2 process2->process3 process4 Stir for 1 hour process3->process4 workup1 Layer separation process4->workup1 workup2 Isolate oil layer workup1->workup2 workup3 Wash with water workup2->workup3 product Crude this compound workup3->product

Synthesis workflow for this compound.

Potential Applications in Drug Development and Signaling Pathways

While direct applications of this compound in drug development are not extensively documented, the structural motifs of methoxy and methyl groups on an aromatic scaffold are of significant interest in medicinal chemistry. Research on resveratrol derivatives has shown that the introduction of such functional groups can enhance biological activity. Specifically, these modifications have been found to stabilize the binding of compounds to the mammalian target of rapamycin (mTOR), a crucial protein in cell signaling.

The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] It integrates signals from growth factors, nutrients, and cellular energy status.[6] mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[7] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders.[8]

One of the key functions of mTOR is the inhibition of autophagy, a cellular process for the degradation and recycling of cellular components.[9][10] When mTOR is active, it suppresses autophagy. Conversely, inhibition of mTOR can induce autophagy, which is a therapeutic strategy being explored for certain cancers to promote cancer cell death.[7] The potential for this compound to interact with the mTOR pathway, based on its chemical structure, makes it a compound of interest for further investigation in this area.

The diagram below provides a simplified representation of the mTOR signaling pathway and its role in the regulation of autophagy.

mTOR_Pathway growth_factors Growth Factors Nutrients pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt activates mTORC1 mTORC1 pi3k_akt->mTORC1 activates mTORC2 mTORC2 pi3k_akt->mTORC2 activates autophagy Autophagy mTORC1->autophagy inhibits cell_growth Cell Growth & Proliferation mTORC1->cell_growth promotes akt_activation Akt Activation mTORC2->akt_activation promotes

Simplified mTOR signaling pathway.

References

A Comprehensive Technical Guide to the Structural Elucidation of Methyl 2-Methoxy-6-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. Isomeric ambiguity can lead to significant errors in interpreting biological activity, reactivity, and material properties. This technical guide provides an in-depth, multi-technique workflow for the complete structural elucidation of methyl 2-methoxy-6-methylbenzoate (C₁₀H₁₂O₃). We will move beyond a simple recitation of data to explain the strategic rationale behind the selection of analytical techniques and the logical synthesis of their outputs. This document serves as both a specific guide for the title compound and a general methodological template for the structural analysis of similarly complex small molecules, leveraging a combination of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments.

Introduction: The Compound and the Challenge

This compound is a substituted aromatic ester. While not a widely studied molecule itself, it represents a common structural motif found in natural products and pharmaceutical intermediates.[1] Its correct identification is paramount, as numerous constitutional isomers exist with the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), such as methyl 2-methoxy-4-methylbenzoate or methyl 3-methoxy-4-methylbenzoate, each possessing distinct chemical and physical properties.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 79383-44-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Chemical Structure (See Figure 1 below)

graph "molecule_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Atom Numbering for NMR
C1 [label="C1", pos="0,1.5!"];
C2 [label="C2", pos="-1.3,0.75!"];
C3 [label="C3", pos="-1.3,-0.75!"];
C4 [label="C4", pos="0,-1.5!"];
C5 [label="C5", pos="1.3,-0.75!"];
C6 [label="C6", pos="1.3,0.75!"];
C7 [label="C7", pos="0,2.8!"]; // Carbonyl C
O_carbonyl [label="O", pos="0,3.8!"];
O_ester [label="O8", pos="1.2,2.8!"];
C_ester_Me [label="C9", pos="2.4,2.8!"];
O_methoxy [label="O10", pos="-2.5,1.25!"];
C_methoxy_Me [label="C11", pos="-3.7,1.25!"];
C_ring_Me [label="C12", pos="2.5,1.25!"];

// Benzene Ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents
C1 -- C7;
C7 -- O_carbonyl [style=double];
C7 -- O_ester;
O_ester -- C_ester_Me;
C2 -- O_methoxy;
O_methoxy -- C_methoxy_Me;
C6 -- C_ring_Me;

// Dummy nodes for ring appearance
node [shape=point, width=0.01, height=0.01];
p1 [pos="-0.65,0!"];
p2 [pos="0.65,0!"];
p1 -- p2 [style=invis];

}

Figure 1: Structure of this compound with NMR numbering.

The Integrated Elucidation Workflow

A robust structural elucidation strategy follows a logical progression from low-resolution information (functional groups) to high-resolution data (atomic connectivity). Our approach is designed to be efficient and conclusive, minimizing ambiguity at each step.

Elucidation_Workflow substance Unknown Sample (Assumed Pure) ms Mass Spectrometry (MS) substance->ms Parallel Analysis ir Infrared (IR) Spectroscopy substance->ir Parallel Analysis nmr NMR Spectroscopy Suite substance->nmr Parallel Analysis structure Final Structure Confirmed ms->structure Provides Molecular Formula (C₁₀H₁₂O₃) ir->structure Identifies Functional Groups (Ester C=O, C-O, Aromatic) h_nmr 1. ¹H NMR nmr->h_nmr c_nmr 2. ¹³C NMR & DEPT nmr->c_nmr two_d_nmr 3. 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr h_nmr->structure Defines Atomic Connectivity & Stereochemistry c_nmr->structure Defines Atomic Connectivity & Stereochemistry two_d_nmr->structure Defines Atomic Connectivity & Stereochemistry

Figure 2: The integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

Expertise & Causality: The first step is to determine the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides highly accurate mass measurements, allowing for the calculation of a unique elemental composition. This immediately constrains the realm of possible structures.

Expected Data & Interpretation

For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.07864 Da. An HRMS experiment (e.g., via ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 181.0859 or [M+Na]⁺ at m/z 203.0680, confirming the elemental formula.

Electron Ionization (EI) is a "harder" ionization technique that provides valuable fragmentation data. The fragmentation pattern is a molecular fingerprint that reveals stable substructures.

Table 2: Predicted Key Fragments in EI Mass Spectrum

m/zProposed FragmentSignificance
180[M]⁺Molecular Ion
149[M - OCH₃]⁺Loss of the methoxy radical from either the ester or ether, a very common fragmentation pathway.
121[M - COOCH₃]⁺Loss of the carbomethoxy group, indicative of a methyl ester.
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment for toluene-like structures.
Experimental Protocol: GC-MS with EI
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting total ion chromatogram for purity and the mass spectrum of the peak of interest for the molecular ion and characteristic fragments.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific covalent bonds and functional groups. While it cannot reveal the full connectivity, it provides crucial validation of the groups suggested by the molecular formula. For C₁₀H₁₂O₃, we are looking for definitive evidence of an ester and an aromatic ring.

Expected Spectrum & Interpretation

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3050-3000C-H StretchAromaticConfirms the presence of the benzene ring.
~2960, 2850C-H StretchAliphatic (sp³)Corresponds to the three methyl groups.
~1725 C=O Stretch Ester This is a strong, sharp, and highly characteristic peak for the carbonyl group.
~1600, ~1480C=C StretchAromaticFurther confirmation of the aromatic ring.
~1250, ~1100 C-O Stretch Ester & Aryl Ether Strong bands confirming the C-O single bonds of both the ester and the methoxy ether.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-damped swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Identify and label the key peaks corresponding to the expected functional groups.

NMR Spectroscopy: Assembling the Final Structure

Expertise & Causality: NMR is the most powerful tool for determining the precise atom-by-atom connectivity of a molecule in solution. We employ a suite of experiments, starting with simple 1D spectra to identify the types and numbers of protons and carbons, and progressing to 2D experiments to reveal through-bond and through-space relationships.

¹H NMR – The Proton Environment

This experiment provides information on the number of chemically distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

  • Expected Signals (in CDCl₃, referenced to TMS at 0.00 ppm):

    • Aromatic Region (δ 6.8-7.4 ppm): The 1,2,3-trisubstituted ring will give rise to three distinct signals. We expect one triplet and two doublets, integrating to 1H each. The proton at C4, flanked by two other protons, should appear as a triplet. The protons at C3 and C5 will be doublets.

    • Methoxy Protons (δ ~3.8 ppm): A sharp singlet, integrating to 3H. This is characteristic of an aryl methoxy group (-OCH₃).

    • Ester Methyl Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H. This is characteristic of a methyl ester (-COOCH₃).

    • Ring Methyl Protons (δ ~2.4 ppm): A sharp singlet, integrating to 3H. This is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR & DEPT-135 – The Carbon Skeleton

This experiment reveals the number of chemically distinct carbon environments. A DEPT-135 experiment is run alongside to differentiate between CH, CH₂, and CH₃ carbons.

  • Expected Signals (in CDCl₃, referenced to 77.16 ppm):

    • Total Signals: 10 distinct signals are expected, as there is no molecular symmetry.

    • Carbonyl Carbon (δ ~168 ppm): A quaternary carbon (absent in DEPT-135) in the characteristic downfield region for an ester.

    • Aromatic Carbons (δ 110-160 ppm): Six signals. Two will be quaternary (C1, C2, C6 - absent in DEPT-135), and three will be CH carbons (positive in DEPT-135).

    • Methoxy Carbon (δ ~56 ppm): A CH₃ carbon (positive in DEPT-135).

    • Ester Methyl Carbon (δ ~52 ppm): A CH₃ carbon (positive in DEPT-135).

    • Ring Methyl Carbon (δ ~20 ppm): A CH₃ carbon (positive in DEPT-135).

2D NMR – Unambiguous Connectivity

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. This is how we build a self-validating system; the correlations observed must be consistent with only one proposed structure.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically separated by 2-3 bonds). We would expect to see a cross-peak connecting the C3-H proton with the C4-H proton, and another connecting the C4-H proton with the C5-H proton, establishing the three-proton contiguous spin system on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for piecing together the full molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds away. The key correlations that would definitively prove the structure of this compound are illustrated below.

Figure 3: Key HMBC correlations confirming the substitution pattern.

Crucial Logic:

  • The protons of the methoxy group (H11 ) must show a correlation to the aromatic carbon they are attached to (C2 ). This anchors the methoxy group.

  • The protons of the ring methyl group (H12 ) must show correlations to the carbon they are attached to (C6 ) and the adjacent quaternary carbon (C1 ). This anchors the methyl group.

  • The protons of the ester methyl group (H9 ) must show a correlation to the carbonyl carbon (C7 ). This confirms the methyl ester.

  • Crucially, an aromatic proton (H5 ) must show a correlation to the carbon bearing the ester (C1 ). This, combined with the other data, locks the ester into position 1, adjacent to the methyl group at position 6.

Table 4: Comprehensive Predicted NMR Data Summary (400 MHz, CDCl₃)
Positionδ ¹³C (ppm)DEPT-135δ ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations (from H at δ)
1~125C---H5, H12
2~158C---H3, H11
3~115CH~6.8d1HC2, C4, C5
4~130CH~7.3t1HC3, C5, C6
5~122CH~6.9d1HC1, C3, C4, C6
6~135C---H4, H5, H12
7 (C=O)~168C---H5, H9
9 (-OC H₃)~52CH₃~3.9s3HC7
11 (-OC H₃)~56CH₃~3.8s3HC2
12 (-C H₃)~20CH₃~2.4s3HC1, C6, C5
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~15-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetrical solvent peak).

  • ¹H Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30- or 45-degree pulse angle with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C & DEPT Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. These experiments require more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • 2D Spectra Acquisition: Using standard instrument parameter sets, acquire COSY, HSQC, and HMBC spectra. These experiments take longer, ranging from 30 minutes to several hours, depending on the desired resolution and sample concentration.

  • Data Processing: Fourier transform all acquired data. Phase correct the 1D spectra and reference them to the TMS signal (0.00 ppm for ¹H, 0.00 ppm for ¹³C) or the residual solvent peak. Process the 2D spectra and analyze the cross-peaks to build the connectivity map.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved through the logical synthesis of data from multiple, orthogonal analytical techniques.

  • HRMS unequivocally establishes the elemental formula as C₁₀H₁₂O₃.

  • IR Spectroscopy confirms the presence of the required functional groups: an ester, an aromatic ring, and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide an inventory of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and especially HMBC) acts as the final arbiter, piecing together the molecular puzzle and confirming the 1,2,3-trisubstituted pattern on the benzene ring, leaving no room for isomeric ambiguity.

Each piece of data validates the others, creating a self-consistent and robust structural proof. This methodical approach is essential for ensuring scientific integrity in research and development where molecular identity is non-negotiable.

References

An In-depth Technical Guide to Methyl 2-methoxy-6-methylbenzoate (CAS 79383-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-6-methylbenzoate, with the CAS registry number 79383-44-1, is a substituted aromatic ester. While not extensively documented in publicly accessible literature for direct pharmaceutical applications, its structural features make it a noteworthy compound for organic synthesis. This technical guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate. Due to the limited availability of public data, this guide also highlights areas where further research is needed, particularly concerning its spectroscopic characterization and potential biological activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol and ether.[1] The available quantitative physicochemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Physical State Liquid[1][3]
Boiling Point 95-96 °C[4]
Density 1.075 g/cm³[4]
Solubility Limited in water; Soluble in organic solvents[1]
Storage Temperature 2-8°C (Refrigerator)[2]

Synthesis

This compound is synthesized as a key intermediate in the multi-step preparation of 2-methoxy-6-methylbenzoic acid. The following experimental protocol is based on a method described in Chinese patent CN113072441A.[5]

Experimental Protocol: Methylation of Methyl 2-hydroxy-6-methylbenzoate

This procedure details the conversion of methyl 2-hydroxy-6-methylbenzoate to this compound.

Materials:

  • Crude methyl 2-hydroxy-6-methylbenzoate (containing this compound)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 30% Sodium hydroxide (NaOH) solution

  • Water (H₂O)

Procedure:

  • To 125 g of crude methyl 2-hydroxy-6-methylbenzoate, add 50.5 g (1.6 equivalents) of dimethyl sulfate.

  • Heat the mixture to 35-40 °C.

  • Slowly add 93.5 g (2.8 equivalents) of a 30% sodium hydroxide solution dropwise, ensuring the reaction temperature does not exceed 40 °C.

  • After the addition is complete, continue stirring the mixture for 1 hour to ensure the reaction goes to completion.

  • Allow the mixture to stand and separate into layers.

  • Separate the oil layer (the product layer).

  • Wash the oil layer with water to obtain the crude product of this compound (approximately 126 g).[5]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from its precursor.

Synthesis_Workflow Synthesis of this compound A Methyl 2-hydroxy-6-methylbenzoate D Reaction Mixture A->D B Dimethyl Sulfate (CH₃)₂SO₄ B->D C 30% Sodium Hydroxide (NaOH) C->D dropwise addition E Heating (35-40°C) Stirring (1 hr) D->E F Phase Separation E->F G Water Wash F->G Oil Layer H Crude this compound G->H

Synthesis of this compound.

Spectroscopic Data

Applications in Research and Development

This compound is primarily categorized as a research chemical and an intermediate in organic synthesis.[2] Its most well-documented role is as a precursor in the synthesis of 2-methoxy-6-methylbenzoic acid.[5]

Role as an Intermediate in Fungicide Synthesis

2-Methoxy-6-methylbenzoic acid is a key intermediate in the industrial synthesis of the fungicide Metrafenone .[5][7] Metrafenone is a benzophenone-type fungicide used to control powdery mildew on various crops.[7] The synthesis pathway involves the formation of an acid chloride from 2-methoxy-6-methylbenzoic acid, which then undergoes a Friedel-Crafts acylation with a substituted toluene derivative. Given that this compound is a direct precursor to the acid, it plays a crucial role in this synthetic route.

The logical relationship of this compound as an intermediate is depicted in the following diagram.

Logical_Relationship Role as an Intermediate in Metrafenone Synthesis A Methyl 2-hydroxy-6-methylbenzoate B This compound (CAS 79383-44-1) A->B Methylation C Hydrolysis B->C D 2-Methoxy-6-methylbenzoic Acid C->D E Further Reactions D->E F Metrafenone (Fungicide) E->F

Role in Metrafenone Synthesis.
Potential Pharmaceutical Applications

While direct applications in drug development are not well-documented, this compound is listed as a potential impurity in Mesalazine, an anti-inflammatory drug.[8] This suggests its possible use or formation in related synthetic processes within the pharmaceutical industry. The structural motifs present in this compound, such as the substituted benzene ring and the ester functionality, are common in many biologically active molecules. This makes it a potentially useful building block for the synthesis of novel compounds with therapeutic potential. However, specific examples of its incorporation into drug candidates and the resulting biological activities or effects on signaling pathways have not been reported in the available literature.

Safety and Handling

According to safety data sheets provided by suppliers, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a valuable intermediate in organic synthesis, most notably as a precursor to the fungicide Metrafenone. Its physicochemical properties have been partially characterized, and a detailed synthesis protocol is available. However, a significant gap exists in the public domain regarding its experimental spectroscopic data and its direct applications in drug discovery and development. For researchers and scientists, this compound represents an opportunity for further investigation, both in terms of its fundamental characterization and its potential as a scaffold for new bioactive molecules. Professionals in drug development may find it useful as a starting material, though its biological activity profile remains to be elucidated.

References

The Biological Activity of Methyl 2-methoxy-6-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-6-methylbenzoate is an aromatic ester primarily recognized for its significant role in chemical ecology as a semiochemical. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a detailed focus on its function as an insect pheromone. The document synthesizes available quantitative data, outlines experimental protocols for its study, and illustrates the underlying biological pathways and experimental workflows. While its pheromonal activity is well-documented, this guide also briefly explores potential, though less substantiated, antimicrobial and herbicidal properties, largely inferred from the activities of its derivatives.

Introduction

This compound (C₁₀H₁₂O₃) is a naturally occurring organic compound that has garnered scientific interest predominantly for its role in insect communication. Its most prominent and well-characterized biological activity is as the sole component of the trail pheromone of the pavement ant, Tetramorium immigrans.[1][2] This function makes it a key molecule in the social organization and foraging behavior of this widespread insect species.

Beyond its role as a pheromone, this compound serves as a chemical intermediate in the synthesis of various organic compounds.[3][4] Notably, its derivative, 2-methoxy-6-methylbenzoic acid, is a precursor in the production of the fungicide metrafenone, suggesting a potential, albeit indirect, link to agrochemical applications.[3] This guide will delve into the established pheromonal activity and touch upon the speculative biological roles of this compound.

Pheromonal Activity in Tetramorium immigrans

The most extensively studied biological function of this compound is its action as a trail pheromone in the pavement ant, Tetramorium immigrans.

Identification and Source

Gas chromatography-electroantennographic detection (GC-EAD) analyses of poison gland extracts from T. immigrans workers revealed a single candidate pheromone component that elicited a response from the worker ant antennae.[1] Subsequent analysis by gas chromatography-mass spectrometry (GC-MS) confirmed the identity of this compound as this compound.[1] The poison gland of an individual worker ant contains approximately 7 ng of this compound.[1]

Behavioral Bioassays

A series of laboratory and field bioassays have confirmed the trail-following activity of this compound. In no-choice laboratory bioassays, synthetic this compound trails were followed by ants to a similar extent as trails made from natural poison gland extracts.[1] Furthermore, in two-choice bioassays, ants followed trails of synthetic this compound approximately 21 times farther than they followed solvent-control trails.[2] Field experiments have also demonstrated that synthetic trails of this compound can effectively recruit nestmates to food sources.[5]

Quantitative Data

The available quantitative data on the pheromonal activity of this compound is primarily descriptive rather than based on classical dose-response metrics like ED₅₀. The following table summarizes the key quantitative findings.

ParameterValue/ObservationSpeciesReference
Endogenous Quantity~7 ng per worker antTetramorium immigrans[1]
Bioassay Concentration0.35 ant equivalents (2.5 ng)Tetramorium immigrans[1]
Trail-Following Efficacy~21-fold greater distance followed compared to solvent controlTetramorium immigrans[2]
Comparative EfficacySynthetic MMMB trails followed to a similar distance as natural poison gland extract trailsTetramorium immigrans[1]

Other Potential Biological Activities

Direct evidence for other biological activities of this compound is limited. However, the activities of its derivatives suggest potential areas for future investigation.

Antimicrobial and Antifungal Activity

The hydrolysis product of this compound, 2-methoxy-6-methylbenzoic acid, is a key intermediate in the synthesis of the fungicide metrafenone.[3] This fungicide acts by disrupting the cytoskeleton of pathogenic fungi.[3] While this does not confirm direct antifungal activity for the methyl ester, it suggests that the core chemical scaffold may possess properties that could be explored.

Herbicidal Activity

There is no direct evidence for the herbicidal activity of this compound. However, its close chemical relatives, benzoate derivatives, are known to have herbicidal properties.

Mechanism of Action: Insect Olfaction

The mechanism by which this compound elicits a trail-following response in ants involves the insect olfactory system. While the specific receptors and downstream signaling components in T. immigrans have not been identified, a general model of insect olfactory signal transduction can be proposed.

Pheromone molecules are thought to be transported through the aqueous lymph of the sensory hairs (sensilla) on the ant's antennae by odorant-binding proteins (OBPs). The pheromone-OBP complex then interacts with an olfactory receptor (OR) located on the dendritic membrane of an olfactory sensory neuron (OSN). Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit and a highly conserved co-receptor (Orco). This interaction can lead to the opening of an ion channel, either directly (ionotropic) or through a G protein-coupled receptor (GPCR) signaling cascade (metabotropic), resulting in the depolarization of the OSN. This electrical signal is then transmitted to the antennal lobe of the ant's brain for processing, ultimately leading to a behavioral response.[6][7]

Experimental Protocols

Pheromone Identification and Analysis: GC-EAD

Objective: To identify compounds in an insect extract that elicit an antennal response.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Electroantennography (EAG) system

  • Tetramorium immigrans worker ants

  • Dissecting microscope and tools

  • Dichloromethane (DCM) or hexane (high purity)

  • Glass capillaries for electrodes

  • Saline solution

Procedure:

  • Pheromone Extraction: Dissect the poison glands from T. immigrans workers under a microscope and extract them in a small volume of DCM.

  • Antenna Preparation: Excise the head of a worker ant. Mount the head between two electrodes filled with saline solution, with the recording electrode making contact with the tip of one antenna and the reference electrode inserted into the head.

  • GC-EAD Analysis: Inject the pheromone extract into the GC. The column effluent is split, with one part going to the FID and the other directed over the prepared antenna.

  • Data Acquisition: Simultaneously record the signals from the FID and the EAG.

  • Data Analysis: Compare the retention times of peaks in the FID chromatogram with the timing of antennal depolarizations recorded by the EAG to identify biologically active compounds.

Behavioral Assay: Trail-Following Bioassay

Objective: To assess the ability of a compound to elicit trail-following behavior in ants.

Materials:

  • Filter paper or other suitable substrate

  • Micropipette

  • Synthetic this compound

  • Solvent (e.g., DCM)

  • Foraging arena

  • Video recording equipment

  • Tetramorium immigrans colony

Procedure:

  • Trail Application: Using a micropipette, apply a solution of the test compound or a solvent control in a defined pattern (e.g., a line or a circle) onto the filter paper.

  • Bioassay: Place the filter paper in the foraging arena connected to the ant colony.

  • Observation: Introduce individual ants to the start of the trail and record their behavior using the video camera.

  • Data Analysis: Measure the distance the ant follows the trail and the duration of the trail-following behavior. Compare the results for the test compound with the solvent control.

Visualizations

Experimental Workflow for Pheromone Identification

Pheromone_Identification_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification cluster_confirmation Confirmation ant T. immigrans workers dissection Dissection of Poison Glands ant->dissection extraction Solvent Extraction (DCM) dissection->extraction gc_ead GC-EAD Analysis extraction->gc_ead gc_ms GC-MS Analysis extraction->gc_ms ead_active_peak EAD-Active Peak Identified gc_ead->ead_active_peak mass_spectrum Mass Spectrum Obtained gc_ms->mass_spectrum structure_elucidation Structure Elucidation ead_active_peak->structure_elucidation mass_spectrum->structure_elucidation synthesis Synthesis of Authentic Standard structure_elucidation->synthesis bioassay Behavioral Bioassay synthesis->bioassay

Caption: Workflow for the identification of this compound as a trail pheromone.

Generalized Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Membrane cluster_brain Brain pheromone Pheromone Molecule obp Odorant-Binding Protein (OBP) pheromone->obp Binding pheromone_obp Pheromone-OBP Complex obp->pheromone_obp or Olfactory Receptor (OR-Orco Complex) pheromone_obp->or Interaction gpcr_path GPCR Signaling (Metabotropic) or->gpcr_path Activation ion_channel_path Ion Channel (Ionotropic) or->ion_channel_path Gating depolarization Neuron Depolarization gpcr_path->depolarization ion_channel_path->depolarization action_potential Action Potential to Antennal Lobe depolarization->action_potential behavior Behavioral Response (Trail Following) action_potential->behavior

Caption: A generalized model of an insect olfactory signaling pathway.

Conclusion

The primary and well-established biological activity of this compound is its role as the single-component trail pheromone in the pavement ant, Tetramorium immigrans. This activity is supported by chemical analysis and behavioral bioassays. While its chemical structure and its relationship to agrochemical precursors suggest the potential for other biological activities, such as antimicrobial or herbicidal effects, these remain speculative and require direct experimental validation. Future research should focus on elucidating the specific olfactory receptors and signaling pathways involved in its perception by T. immigrans and on systematically screening for other potential biological activities.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of Methyl 2-methoxy-6-methylbenzoate (CAS No. 79383-44-1). Due to the limited availability of data in public literature, this document focuses on summarizing the established information and presenting relevant experimental protocols where the compound is utilized as an intermediate.

Core Physicochemical Data

This compound is an organic compound featuring a benzoate core with methoxy and methyl substituents at the 2 and 6 positions, respectively.[1] It is typically a colorless to pale yellow liquid with a pleasant, aromatic odor.[1] Its solubility is limited in water, but it is soluble in organic solvents like ethanol and ether.[1]

The following table summarizes the available quantitative data for this compound. It is important to note that many standard experimental values are not readily found in scientific literature.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
IUPAC Name This compound
CAS Number 79383-44-1
Physical Form Liquid
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Limited in water; Soluble in organic solvents[1]
Storage Temperature Refrigerator

Experimental Protocols

This compound serves as a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. The following experimental protocols are derived from synthetic procedures outlined in patent literature.[3]

2.1. Hydrolysis of this compound to 2-methoxy-6-methylbenzoic acid

This protocol details the conversion of the methyl ester to its corresponding carboxylic acid via saponification.

  • Materials:

    • Crude this compound

    • 30% Sodium hydroxide solution

    • Water

    • 20% Sulfuric acid or 20% Hydrochloric acid

  • Procedure:

    • To a reaction vessel, add 50 g of crude this compound, 37.8 g of 30% sodium hydroxide solution, and 100 g of water.[3]

    • Heat the mixture to 80-90 °C and maintain this temperature until the reaction is complete.[3]

    • Cool the reaction mixture to 50-60 °C.[3]

    • Slowly add 69.7 g of 20% sulfuric acid to adjust the pH to 1-2, while controlling the temperature.[3]

    • After the addition is complete, continue stirring for 1 hour at the same temperature.[3]

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Dry the filtered product to obtain 2-methoxy-6-methylbenzoic acid.[3]

Mandatory Visualizations

Experimental Workflow for the Hydrolysis of this compound

The following diagram illustrates the key steps in the hydrolysis of this compound as described in the experimental protocol.

G Figure 1: Hydrolysis of this compound cluster_0 Reaction Setup cluster_1 Saponification cluster_2 Acidification & Precipitation cluster_3 Product Isolation start Start with Crude This compound reagents Add 30% NaOH and Water start->reagents Mix heat Heat to 80-90°C reagents->heat React cool Cool to 50-60°C heat->cool acidify Add 20% H₂SO₄ to pH 1-2 cool->acidify stir Stir for 1 hour acidify->stir filter Filter Precipitate stir->filter dry Dry Solid filter->dry end Obtain 2-methoxy-6- methylbenzoic acid dry->end

References

Methyl 2-methoxy-6-methylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular formula and molecular weight for two related benzoate compounds. The information is intended for researchers, scientists, and professionals in drug development. No direct experimental data was found for "Methyl 2-methoxy-6-methylbenzoate," suggesting a possible alternative name or structure was intended. The data presented below is for structurally similar compounds.

Quantitative Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-methoxybenzoateC₉H₁₀O₃[1][2][3]166.17[1][2][4]
Methyl 2-amino-6-methoxybenzoateC₉H₁₁NO₃[5]181.19[5]

Compound Identification

Methyl 2-methoxybenzoate is also known by several synonyms, including Methyl o-anisate and Dimethyl salicylate.[1][3] Its chemical structure is recorded under CAS Number 606-45-1.[2][4]

Methyl 2-amino-6-methoxybenzoate is identified by the CAS Number 54166-96-0.[5]

References

Spectroscopic Data of Methyl 2-methoxy-6-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 30, 2025

Introduction

This technical guide provides a summary of available spectroscopic data for Methyl 2-methoxy-6-methylbenzoate. However, a comprehensive search of scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for this specific compound.

To provide a valuable resource for researchers in the field, this document presents a detailed spectroscopic analysis of the closely related and well-characterized compound, Methyl 2-methoxybenzoate . The data and experimental protocols provided for this analog are intended to serve as a practical reference point for the spectroscopic characterization of substituted benzoates.

Spectroscopic Data for Methyl 2-methoxybenzoate

The following sections summarize the key spectroscopic data for Methyl 2-methoxybenzoate, presented in a structured format for clarity and ease of comparison.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-methoxybenzoate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.80dd8.0, 2.01HAr-H
7.47dt8.0, 1.61HAr-H
7.00 - 6.96m2HAr-H
3.91s3HOCH₃ (ester)
3.90s3HOCH₃ (ether)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-methoxybenzoate

Chemical Shift (δ) ppmAssignment
166.8C=O (ester)
157.5C-OCH₃ (ether)
133.2Ar-C
131.5Ar-C
120.2Ar-C
120.1Ar-C
111.8Ar-C
55.8OCH₃ (ether)
51.8OCH₃ (ester)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Methyl 2-methoxybenzoate

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800MediumC-H stretch (aromatic and aliphatic)
1730StrongC=O stretch (ester)
1600, 1480Medium-StrongC=C stretch (aromatic)
1250StrongC-O stretch (ester and ether)
750StrongC-H bend (ortho-disubstituted aromatic)

Sample Preparation: Neat liquid[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data for Methyl 2-methoxybenzoate

m/zRelative Intensity (%)Assignment
16635[M]⁺ (Molecular ion)
135100[M - OCH₃]⁺
10715[M - COOCH₃]⁺
7745[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[5][6][7] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.[5][8]

  • Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer.[2]

  • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first.[8] The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[8]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[9][10]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10]

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Unlocking the Potential of Methyl 2-methoxy-6-methylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Molecule for Agrochemical and Pharmaceutical Research

Methyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, is emerging as a compound of significant interest with diverse potential applications in chemical ecology, agrochemical development, and medicinal chemistry. This technical guide provides a comprehensive overview of its known roles, synthesis, and the experimental protocols that underpin its research applications. Primarily identified as a key trail pheromone in the pavement ant Tetramorium immigrans, this molecule also serves as a valuable synthetic intermediate for bioactive compounds, including the fungicide metrafenone and the diterpene (±)-totarol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 79383-44-1
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
Solubility Soluble in organic solvents

Potential Research Applications

The research applications of this compound are primarily centered on its role as a semiochemical and as a building block for more complex bioactive molecules.

Chemical Ecology and Pest Management

This compound is the sole component of the trail pheromone of the pavement ant, Tetramorium immigrans.[1] This discovery opens avenues for the development of novel pest management strategies based on the manipulation of ant behavior.

Key Research Areas:

  • Bait Enhancement: Synthetic this compound can be incorporated into insecticidal baits to increase their attractiveness and encourage recruitment of worker ants, leading to more effective colony control.[1]

  • Trail Disruption: The widespread application of the synthetic pheromone could potentially disrupt the natural foraging trails of pest ant populations, leading to confusion and reduced foraging efficiency.

  • Behavioral Studies: The availability of the pure synthetic pheromone facilitates detailed studies into the chemical ecology and communication of T. immigrans and potentially other related ant species.

Agrochemical Synthesis: Precursor to Metrafenone

The corresponding carboxylic acid of the title compound, 2-methoxy-6-methylbenzoic acid, is a crucial intermediate in the industrial synthesis of the fungicide metrafenone.[2][3] Metrafenone is a benzophenone-type fungicide effective against powdery mildew on crops like cereals and grapes.[3][4]

Mechanism of Action of Metrafenone:

Metrafenone exhibits a unique mode of action by targeting the cytoskeleton of pathogenic fungi. It disrupts the organization of the actin cytoskeleton, leading to abnormal hyphal growth, including swelling, bursting of hyphal tips, and hyperbranching.[5][6] This ultimately inhibits fungal development and sporulation.[5]

Metrafenone_Mechanism Metrafenone Metrafenone Actin_Cytoskeleton Actin Cytoskeleton Metrafenone->Actin_Cytoskeleton Disrupts Hyphal_Growth Normal Hyphal Growth Actin_Cytoskeleton->Hyphal_Growth Regulates Disrupted_Growth Abnormal Hyphal Growth (Swelling, Bursting) Actin_Cytoskeleton->Disrupted_Growth Fungal_Development Fungal Development & Sporulation Hyphal_Growth->Fungal_Development Disrupted_Growth->Fungal_Development

Synthesis of Bioactive Natural Products: (±)-Totarol

2-Methoxy-6-methylbenzoic acid, derived from this compound, serves as a starting material in the total synthesis of (±)-totarol.[7][8] Totarol is a naturally occurring diterpenoid with known antibacterial and antioxidant properties.

Totarol_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_synthesis Synthetic Steps cluster_product Final Product M2M6MB This compound M2M6MBA 2-Methoxy-6-methylbenzoic acid M2M6MB->M2M6MBA Hydrolysis Alkylation Alkylation with Geranyl Chloride M2M6MBA->Alkylation Cyclization Cyclization Alkylation->Cyclization Totarol (±)-Totarol Cyclization->Totarol

Medicinal Chemistry and Drug Discovery

The structural motif of a substituted benzoic acid is prevalent in many pharmaceutically active compounds. While direct biological activity of this compound has not been extensively reported, its derivatives and structurally related compounds have shown potential. For instance, derivatives of 2,4-dimethoxy-6-methylbenzoic acid have been investigated for anti-inflammatory, antioxidant, and antimicrobial properties. This suggests that this compound could serve as a scaffold for the development of new therapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of 2-Methoxy-6-methylbenzoic Acid from this compound

This procedure is adapted from a patented method for the synthesis of the key intermediate for metrafenone.[3]

Materials:

  • Crude this compound

  • 30% Sodium hydroxide solution

  • Water

  • 20% Sulfuric acid

Procedure:

  • To 50 g of crude this compound, add 37.8 g of 30% sodium hydroxide solution (1.02 eq.) and 100 g of water.

  • Heat the mixture to 80-90 °C and maintain the temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cool the reaction mixture to 50-60 °C.

  • Slowly add 69.7 g of 20% sulfuric acid to adjust the pH to 1-2.

  • After the addition is complete, stir the mixture for 1 hour while maintaining the temperature.

  • Filter the resulting precipitate and dry to obtain 2-methoxy-6-methylbenzoic acid.

Quantitative Data:

ReactantProductYieldPurity (HPLC)Reference
Crude this compound (50 g)2-Methoxy-6-methylbenzoic acid (44.6 g)96.6%99.5%[3]
Trail-Following Bioassay for Tetramorium immigrans

This protocol is based on the methods used to identify this compound as the trail pheromone.[1]

Materials:

  • Worker ants of Tetramorium immigrans

  • Synthetic this compound

  • Solvent (e.g., hexane)

  • Circular filter paper (e.g., 9 cm diameter)

  • Petri dish or other suitable arena

  • Micropipette

Procedure:

  • Prepare a stock solution of synthetic this compound in hexane. A concentration corresponding to approximately 0.35 ant equivalents (around 2.5 ng) has been shown to be effective.[1]

  • Create a circular trail on the filter paper by applying the pheromone solution with a micropipette. A solvent-only trail should be used as a control on a separate filter paper.

  • Place the filter paper in the center of the bioassay arena.

  • Introduce a single worker ant into the center of the filter paper.

  • Observe and record the distance the ant follows the trail.

  • Repeat the experiment with a sufficient number of ants for statistical analysis.

Pheromone_Bioassay_Workflow start Start prep_solution Prepare Pheromone and Control Solutions start->prep_solution apply_trail Apply Circular Trail to Filter Paper prep_solution->apply_trail place_arena Place Filter Paper in Bioassay Arena apply_trail->place_arena introduce_ant Introduce Single Worker Ant place_arena->introduce_ant observe_record Observe and Record Trail Following Distance introduce_ant->observe_record repeat_exp Repeat for Statistical Significance observe_record->repeat_exp analyze_data Analyze Data repeat_exp->analyze_data end End analyze_data->end

Quantitative Data from a Representative Study:

Trail StimulusMean Distance Followed (cm)Statistical SignificanceReference
Poison Gland Extract (1 ant equivalent)~15p < 0.001 vs. control[1]
Synthetic MMMB (0.35 ant equivalent)~15p < 0.001 vs. control[1]
Solvent Control< 5-[1]

Conclusion

This compound is a molecule with significant and varied potential for research and development. Its role as a natural semiochemical provides a foundation for the creation of environmentally friendly pest management solutions. Furthermore, its utility as a synthetic intermediate for high-value agrochemicals and bioactive natural products underscores its importance for chemists in these fields. The experimental protocols and data presented in this guide offer a solid starting point for researchers looking to explore and capitalize on the diverse applications of this versatile compound. Further investigation into its own potential biological activities and the development of novel derivatives could unlock even more applications in the future.

References

The Pivotal Role of Methyl 2-methoxy-6-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Methyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, has emerged as a crucial building block in contemporary organic chemistry. Its strategic importance is most prominently highlighted by its role as a key intermediate in the synthesis of the fungicide metrafenone. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant applications of this compound, offering detailed experimental protocols and quantitative data to support advanced research and development endeavors.

Introduction

This compound (CAS No. 79383-44-1) is an organic compound characterized by a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group at positions 1, 2, and 6, respectively.[1] This unique substitution pattern imparts specific reactivity and steric hindrance, making it a valuable synthon for the construction of complex molecular architectures. While its applications are specialized, its function as a precursor to 2-methoxy-6-methylbenzoic acid, a vital component in the agrochemical industry, underscores its significance. This guide will elucidate the synthetic pathways involving this compound, present its physicochemical and spectroscopic data, and detail its primary application.

Physicochemical and Spectroscopic Data

Precise characterization of this compound is fundamental for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number79383-44-1[1][2]
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1][2]
Physical FormLiquid
Storage Temperature2-8 °C (Refrigerator)[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference(s)
¹H-NMRConforms to structure[3]
Mass SpectrumConforms to structure[3]
Purity by HPLC>90%[3]

Synthesis and Reactions

The primary role of this compound in organic chemistry is as an intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. This transformation involves a two-step process starting from methyl 2-hydroxy-6-methylbenzoate: a methylation reaction to introduce the methoxy group, followed by hydrolysis of the methyl ester.

Synthesis of this compound via Methylation

The synthesis of this compound is achieved through the methylation of methyl 2-hydroxy-6-methylbenzoate. A common methylating agent for this transformation is dimethyl sulfate in the presence of a base.

Synthesis_of_Methyl_2_methoxy_6_methylbenzoate Methyl_2_hydroxy_6_methylbenzoate Methyl 2-hydroxy-6-methylbenzoate Product This compound Methyl_2_hydroxy_6_methylbenzoate->Product Methylation Methylating_Agent Dimethyl Sulfate (CH₃)₂SO₄ Methylating_Agent->Product Base Sodium Hydroxide (NaOH) Base->Product

Caption: Synthesis of this compound.

  • Reaction Setup: To a solution of crude methyl 2-hydroxy-6-methylbenzoate (125 g), add dimethyl sulfate (50.5 g, 1.6 eq.).

  • Temperature Control: Heat the mixture to 35-40 °C.

  • Addition of Base: Slowly add a 30% sodium hydroxide solution (93.5 g, 2.8 eq.) dropwise, ensuring the reaction temperature does not exceed 40 °C.

  • Reaction Completion: After the addition is complete, continue stirring for 1 hour until the reaction is finished (monitored by a suitable technique like TLC or HPLC).

  • Work-up: Allow the reaction mixture to stand and separate into layers. Separate the oil layer and wash it with water.

  • Product Isolation: The resulting crude product is 126 g of this compound.

Hydrolysis to 2-methoxy-6-methylbenzoic Acid

The subsequent step in the primary synthetic route is the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Hydrolysis_of_Methyl_2_methoxy_6_methylbenzoate Methyl_2_methoxy_6_methylbenzoate This compound Intermediate Sodium 2-methoxy-6-methylbenzoate Methyl_2_methoxy_6_methylbenzoate->Intermediate 1. Hydrolysis Base_and_Water Sodium Hydroxide (NaOH) Water (H₂O) Base_and_Water->Intermediate Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) Product 2-methoxy-6-methylbenzoic Acid Acid->Product Intermediate->Product 2. Acidification

Caption: Hydrolysis to 2-methoxy-6-methylbenzoic Acid.

  • Reaction Setup: To 100 g of crude this compound, add a 30% sodium hydroxide solution (75.0 g, 1.01 eq.) and 200 g of water.

  • Heating: Heat the mixture to 80-90 °C until the hydrolysis is complete.

  • Cooling: Cool the reaction solution to 20-30 °C.

  • Acidification: Add 103 g of 20% hydrochloric acid to adjust the pH to 1-2, leading to the precipitation of the product.

  • Stirring and Filtration: After the addition of acid, stir the mixture at a constant temperature for 1 hour. Filter the precipitate.

  • Drying: Dry the collected solid at 90-110 °C to obtain 87.8 g of 2-methoxy-6-methylbenzoic acid (HPLC purity: 99.8%, Yield: 95.3%).

Core Application: Intermediate in the Synthesis of Metrafenone

The primary industrial application of this compound is its role as a precursor in the synthesis of 2-methoxy-6-methylbenzoic acid, which is a key building block for the fungicide metrafenone.[4] Metrafenone is a benzophenone-type fungicide that is effective against powdery mildew on various crops. The synthesis of metrafenone involves the Friedel-Crafts acylation of a substituted toluene with 2-methoxy-6-methylbenzoyl chloride (derived from the corresponding acid).

Metrafenone_Synthesis_Pathway cluster_intermediate Intermediate Synthesis cluster_final_step Final Product Synthesis Methyl_2_methoxy_6_methylbenzoate This compound 2_methoxy_6_methylbenzoic_Acid 2-methoxy-6-methylbenzoic Acid Methyl_2_methoxy_6_methylbenzoate->2_methoxy_6_methylbenzoic_Acid Hydrolysis 2_methoxy_6_methylbenzoyl_Chloride 2-methoxy-6-methylbenzoyl Chloride 2_methoxy_6_methylbenzoic_Acid->2_methoxy_6_methylbenzoyl_Chloride Chlorination (e.g., SOCl₂) Metrafenone Metrafenone 2_methoxy_6_methylbenzoyl_Chloride->Metrafenone Friedel-Crafts Acylation Substituted_Toluene Substituted Toluene Derivative Substituted_Toluene->Metrafenone

Caption: Role in Metrafenone Synthesis Pathway.

Conclusion

This compound is a specialized yet significant molecule in organic synthesis. Its primary utility lies in its function as a direct precursor to 2-methoxy-6-methylbenzoic acid, a critical component for the production of the fungicide metrafenone. The synthetic route to and from this compound is well-defined, involving standard methylation and hydrolysis reactions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working in agrochemical synthesis and other areas of organic chemistry where this versatile intermediate may find future applications. Further research into the spectroscopic characterization of this compound would be beneficial to the scientific community.

References

Methodological & Application

Synthesis of Methyl 2-methoxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Introduction

The synthesis of this compound from Methyl 2-hydroxy-6-methylbenzoate is a classic example of Williamson ether synthesis. This reaction is fundamental in organic chemistry for forming an ether linkage by reacting an alkoxide with an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate, in an SN2 reaction to yield the desired methoxy ether product.[2][3]

This transformation is crucial for professionals in drug development and medicinal chemistry, as the conversion of a hydroxyl group to a methoxy group can significantly alter a molecule's physicochemical properties. These changes include lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The protocol detailed below provides a robust method for achieving this methylation with high yield and purity.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The process involves two main steps:

  • Deprotonation: A base, typically sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate to form a sodium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). This displaces the leaving group (sulfate) and forms the C-O ether bond, yielding this compound.

Experimental Protocols

Protocol 1: Methylation of Methyl 2-hydroxy-6-methylbenzoate

This protocol is adapted from a documented synthesis process for 2-methoxy-6-methylbenzoic acid, where the methylation of the ester is a key intermediate step.[3]

Materials and Reagents:

  • Methyl 2-hydroxy-6-methylbenzoate (Starting Material)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the crude Methyl 2-hydroxy-6-methylbenzoate.

  • Addition of Methylating Agent: Add dimethyl sulfate (2.2 equivalents) to the flask.

  • Initiation of Reaction: Begin stirring and heat the mixture to a temperature between 30-45°C.[3]

  • Base Addition: Slowly add a 30% aqueous solution of sodium hydroxide (4.0 equivalents) dropwise using a dropping funnel, ensuring the temperature is maintained within the 30-45°C range.

  • Reaction Monitoring: After the addition of NaOH is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add deionized water and ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. The aqueous layer is then extracted with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography or distillation if required to achieve higher purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Parameter Value Reference
Starting Material Methyl 2-hydroxy-6-methylbenzoate [3]
Methylating Agent Dimethyl Sulfate [3]
Base 30% Sodium Hydroxide (aq) [3]
Molar Ratio (Base:Substrate) 4.0 eq. [3]
Molar Ratio (Agent:Substrate) 2.2 eq. [3]
Reaction Temperature 30-45 °C [3]
Reaction Time 1-2 hours [3]
Reported Purity (HPLC) 99.56% [4]

| Yield | Not explicitly stated for this step, but subsequent hydrolysis step reports a 95.3% yield based on the crude methylated product.[3] |

Table 2: Physicochemical Properties of Reactant and Product

Property Methyl 2-hydroxy-6-methylbenzoate This compound
IUPAC Name methyl 2-hydroxy-6-methylbenzoate This compound
CAS Number 33528-09-5[5][6][7] 79383-44-1[4]
Molecular Formula C₉H₁₀O₃[5][6][7] C₁₀H₁₂O₃[4]
Molecular Weight 166.17 g/mol [6] 180.20 g/mol [4]
Appearance Solid Not Available

| Purity | 97% | 99.56%[4] |

Table 3: Spectroscopic Data for Product Characterization (Exemplar Data for Methyl 2-methoxybenzoate) Note: Specific experimental data for the 6-methyl derivative is not widely available. The following data for the closely related Methyl 2-methoxybenzoate (CAS 606-45-1) is provided as a reference for expected spectral features.

Spectroscopic TechniqueCharacteristic Peaks / FeaturesReference
¹H NMR (CDCl₃, 90 MHz)δ (ppm): Aromatic protons, methoxy group protons (~3.8-3.9 ppm), ester methyl protons (~3.9 ppm).[8]
¹³C NMR (CDCl₃)δ (ppm): Carbonyl carbon (~166 ppm), aromatic carbons, methoxy carbon, ester methyl carbon.[8]
IR Spectroscopy (Liquid Film)ν (cm⁻¹): C=O stretch (~1730 cm⁻¹), C-O stretch (ester, ~1250 cm⁻¹), aromatic C-H stretch (~3000 cm⁻¹), aliphatic C-H stretch.[8][9]
Mass Spectrometry (EI)m/z: Molecular ion peak [M]⁺ at 166, characteristic fragmentation pattern.[10][11]

Visualizations

Caption: Chemical scheme for the methylation of Methyl 2-hydroxy-6-methylbenzoate.

Experimental_Workflow start Start: Combine Reactants add_dms Add Dimethyl Sulfate (2.2 eq) start->add_dms heat Heat to 30-45 °C add_dms->heat add_naoh Add 30% NaOH (aq) (4.0 eq) dropwise heat->add_naoh react Stir for 1-2 hours at 30-45 °C add_naoh->react workup Work-up: Cool and Quench with Water react->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purification (Optional): Column Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Workflow diagram for the synthesis of this compound.

References

Methyl 2-methoxy-6-methylbenzoate: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methoxy-6-methylbenzoate is a valuable synthetic intermediate, primarily recognized for its role in the production of agrochemicals and as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern on the benzene ring, featuring a methoxy group and a methyl group ortho to the methyl ester, provides a scaffold for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 248 °C (lit.)[1]
Density 1.157 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.534 (lit.)[1]

Applications in Synthesis

This compound serves as a precursor in a range of chemical reactions, including hydrolysis, Grignard reactions, reduction, and acylation reactions. These transformations lead to the formation of valuable compounds with applications in various fields, most notably in the agrochemical industry.

Synthesis of 2-Methoxy-6-methylbenzoic Acid

A primary application of this compound is its use as a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid. This acid is a crucial component in the production of the fungicide metrafenone. The synthesis involves the hydrolysis of the methyl ester.[2]

Reaction Scheme:

G This compound This compound 2-Methoxy-6-methylbenzoic Acid 2-Methoxy-6-methylbenzoic Acid This compound->2-Methoxy-6-methylbenzoic Acid NaOH, H₂O Heat

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a patented procedure for the synthesis of 2-methoxy-6-methylbenzoic acid.[2]

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) solution (30%)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (20%)

Procedure:

  • To a reaction vessel, add 100 g of crude this compound, 75.0 g of 30% sodium hydroxide solution (1.01 eq.), and 200 g of water.[2]

  • Heat the mixture to 80-90 °C and stir until the reaction is complete (monitoring by a suitable technique like TLC or HPLC is recommended).[2]

  • Cool the reaction solution to 20-30 °C.[2]

  • Slowly add 103 g of 20% hydrochloric acid to adjust the pH to 1-2.[2]

  • Stir the mixture at a constant temperature for 1 hour.[2]

  • Filter the resulting precipitate and dry at 90-110 °C to obtain 2-methoxy-6-methylbenzoic acid.[2]

Quantitative Data:

ProductPurity (HPLC)YieldReference
2-Methoxy-6-methylbenzoic Acid99.8%95.3%[2]
Grignard Reaction for Tertiary Alcohol Synthesis

The ester functionality of this compound can react with Grignard reagents to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation. Due to the steric hindrance from the ortho-substituents, the reaction may require careful optimization of conditions. The general principle involves the addition of two equivalents of the Grignard reagent to the ester.[3][4]

Reaction Scheme:

G This compound This compound Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol 1. 2 eq. RMgX, Anhydrous Ether 2. H₃O⁺

Caption: Grignard reaction with this compound.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide (Hypothetical)

This protocol is a generalized procedure adapted for this compound based on standard Grignard reactions with esters.[3][5]

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with the Ester: Cool the Grignard reagent solution in an ice bath. Dissolve this compound in anhydrous diethyl ether and add it dropwise to the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the flask in an ice bath and slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Expected):

ProductExpected YieldNotes
2-(1-hydroxy-1,1-diphenylmethyl)-1-methoxy-3-methylbenzeneModerateYield may be affected by steric hindrance.
Reduction to Primary Alcohol

This compound can be reduced to the corresponding primary alcohol, (2-methoxy-6-methyl)phenylmethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is a standard transformation in organic synthesis.

Reaction Scheme:

G This compound This compound (2-methoxy-6-methyl)phenylmethanol (2-methoxy-6-methyl)phenylmethanol This compound->(2-methoxy-6-methyl)phenylmethanol 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH

Caption: Reduction of this compound.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Hypothetical)

This is a generalized protocol for the reduction of an ester using LiAlH₄.[6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).[6]

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by distillation or column chromatography.

Quantitative Data (Expected):

ProductExpected Yield
(2-methoxy-6-methyl)phenylmethanolHigh
Friedel-Crafts Acylation

While the benzene ring of this compound is activated by the methoxy and methyl groups, the steric hindrance from these ortho substituents makes direct Friedel-Crafts acylation on this ring challenging. However, the acyl chloride derived from the corresponding carboxylic acid can be used to acylate other aromatic compounds. The general principle of Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]

Experimental Workflow:

G cluster_0 Synthesis of Acyl Chloride cluster_1 Friedel-Crafts Acylation This compound This compound 2-Methoxy-6-methylbenzoic Acid 2-Methoxy-6-methylbenzoic Acid This compound->2-Methoxy-6-methylbenzoic Acid Hydrolysis 2-Methoxy-6-methylbenzoyl Chloride 2-Methoxy-6-methylbenzoyl Chloride 2-Methoxy-6-methylbenzoic Acid->2-Methoxy-6-methylbenzoyl Chloride SOCl₂ or (COCl)₂ Aromatic Ketone Aromatic Ketone 2-Methoxy-6-methylbenzoyl Chloride->Aromatic Ketone Arene, AlCl₃

Caption: Workflow for Friedel-Crafts acylation using a derivative.

Conclusion

This compound is a versatile synthetic intermediate with significant applications in the agrochemical industry and potential for broader use in organic synthesis. The protocols provided herein offer a foundation for its utilization in key chemical transformations. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals, paying close attention to the influence of steric hindrance on reactivity and yields.

References

Application Notes and Protocols: Methyl 2-methoxy-6-methylbenzoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-6-methylbenzoate is a versatile aromatic building block increasingly employed in the stereoselective synthesis of complex natural products. Its unique substitution pattern, featuring a methoxy group and a methyl group ortho to the methyl ester, allows for specific reactivity and the construction of intricate molecular architectures. This document provides an overview of its applications, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 79383-44-1[1]
Appearance Not available
Purity (by HPLC) 99.56%
Storage Refrigerator (2-8°C) for long-term storage

Applications in Natural Product Synthesis

This compound has proven to be a valuable precursor in the synthesis of several classes of natural products, most notably pyranonaphthoquinone antibiotics and anacardic acid analogues.

Pyranonaphthoquinone Antibiotics

A key application of this compound is in the construction of the naphthopyranone core of antibiotics such as (+)-kalafungin and semiviriditoxin .[1][2][3][4] The primary synthetic strategy involves a tandem Michael–Dieckmann reaction.[1][2][3][4]

Logical Workflow: Synthesis of Pyranonaphthoquinones

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_end Final Products This compound This compound Tandem Michael-Dieckmann Reaction Tandem Michael-Dieckmann Reaction This compound->Tandem Michael-Dieckmann Reaction Unsaturated Lactone Unsaturated Lactone Unsaturated Lactone->Tandem Michael-Dieckmann Reaction Naphthopyranone Core Naphthopyranone Core Tandem Michael-Dieckmann Reaction->Naphthopyranone Core Kalafungin Kalafungin Naphthopyranone Core->Kalafungin Further Steps Semiviriditoxin Semiviriditoxin Naphthopyranone Core->Semiviriditoxin Further Steps

Caption: Workflow for pyranonaphthoquinone synthesis.

  • Anion Formation: A solution of this compound in an anhydrous ethereal solvent (e.g., THF) is cooled to a low temperature (typically -78 °C).

  • Deprotonation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding benzylic anion.

  • Michael Addition: A solution of a suitable α,β-unsaturated lactone (e.g., (R)-6-(2-(tert-butyldimethylsilyloxy)ethyl)-4-methoxy-5,6-dihydropyran-2-one) in the same solvent is added to the anion solution. The reaction mixture is stirred at low temperature to facilitate the Michael addition.

  • Dieckmann Condensation: The temperature is gradually raised to allow for the intramolecular Dieckmann condensation to occur, forming the naphthopyranone core.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Quantitative Data for Related Syntheses

Starting Material (Ortho-toluate)ReactionProductYieldReference
This compoundTandem Michael–Dieckmann(+)-Kalafungin intermediateNot specified[1]
This compoundTandem Michael–DieckmannSemiviriditoxin intermediateNot specified[2]
Anacardic Acid Analogues

This compound serves as a scaffold for the synthesis of anacardic acid analogues through C-alkylation of the methyl group.[5][6] This approach allows for the introduction of various saturated and unsaturated side chains.

  • Anion Formation: Similar to the pyranonaphthoquinone synthesis, the benzylic anion of this compound is generated using a strong base like LDA at low temperature.

  • Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the solution of the anion to introduce the desired side chain.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified.

  • Hydrolysis: The methyl ester is typically hydrolyzed to the corresponding carboxylic acid to yield the final anacardic acid analogue.

Catechol Diterpenes

The synthesis of catechol diterpenes, such as (±)-totarol, has been achieved using 2-methoxy-6-methylbenzoic acid, the precursor to the title compound. The methodology involves the alkylation of the benzylic position followed by cyclization.

Experimental Workflow: Synthesis of (±)-Totarol

G 2-Methoxy-6-methylbenzoic acid 2-Methoxy-6-methylbenzoic acid LDA & Geranyl chloride LDA & Geranyl chloride 2-Methoxy-6-methylbenzoic acid->LDA & Geranyl chloride Alkylated Acid Alkylated Acid LDA & Geranyl chloride->Alkylated Acid Methylation Methylation Alkylated Acid->Methylation Polyene Methyl Ester Polyene Methyl Ester Methylation->Polyene Methyl Ester Cyclization Cyclization Polyene Methyl Ester->Cyclization Cyclized Intermediates Cyclized Intermediates Cyclization->Cyclized Intermediates Further Transformations Further Transformations Cyclized Intermediates->Further Transformations (±)-Totarol (±)-Totarol Further Transformations->(±)-Totarol

Caption: Synthesis of (±)-Totarol workflow.

  • Alkylation: 2-Methoxy-6-methylbenzoic acid is treated with LDA followed by geranyl chloride to yield the alkylated acid.

  • Esterification: The resulting acid is methylated using methyl iodide and potassium carbonate in acetonitrile to afford the polyene methyl ester.

  • Cyclization: The polyene methyl ester undergoes cyclization in the presence of a Lewis acid, such as BF₃·OEt₂ in nitromethane, to give a mixture of cyclized products which can then be converted to (±)-totarol.

Synthesis of this compound

The precursor, 2-methoxy-6-methylbenzoic acid, can be synthesized via a multi-step process, which is then esterified to yield the title compound.[7]

Experimental Workflow: Synthesis of 2-Methoxy-6-methylbenzoic Acid

G 2-Methyl-6-nitrobenzoic acid methyl ester 2-Methyl-6-nitrobenzoic acid methyl ester Hydrogenation Hydrogenation 2-Methyl-6-nitrobenzoic acid methyl ester->Hydrogenation Pd/C or Pt/C, H₂ 2-Amino-6-methylbenzoic acid methyl ester 2-Amino-6-methylbenzoic acid methyl ester Hydrogenation->2-Amino-6-methylbenzoic acid methyl ester Diazotization, Hydrolysis & Esterification Diazotization, Hydrolysis & Esterification 2-Amino-6-methylbenzoic acid methyl ester->Diazotization, Hydrolysis & Esterification One-pot 2-Hydroxy-6-methyl benzoate 2-Hydroxy-6-methyl benzoate Diazotization, Hydrolysis & Esterification->2-Hydroxy-6-methyl benzoate Methylation Methylation 2-Hydroxy-6-methyl benzoate->Methylation Dimethyl sulfate, alkali This compound This compound Methylation->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Alkali, heat 2-Methoxy-6-methylbenzoic acid 2-Methoxy-6-methylbenzoic acid Hydrolysis->2-Methoxy-6-methylbenzoic acid

Caption: Synthesis of 2-methoxy-6-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-Methoxy-6-methylbenzoic Acid[8]
  • Reduction: 2-Methyl-6-nitrobenzoic acid methyl ester is reduced via catalytic hydrogenation (using Pd/C or Pt/C as a catalyst) in methanol to yield 2-amino-6-methylbenzoic acid methyl ester.

  • Diazotization and Hydrolysis: The amino ester undergoes a one-pot diazotization and hydrolysis reaction in methanol to produce 2-hydroxy-6-methyl benzoate.

  • Methylation: The hydroxyl group is methylated using dimethyl sulfate in the presence of a base to give this compound.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester with an aqueous base, followed by acidification to precipitate 2-methoxy-6-methylbenzoic acid.

Quantitative Data for Synthesis of 2-Methoxy-6-methylbenzoic Acid

StepReactantsReagentsConditionsProductYieldReference
Methylation2-Hydroxy-6-methyl benzoateDimethyl sulfate, alkali30-45 °C, 1-2 hThis compoundNot specified[7]
HydrolysisThis compoundNaOH (aq)80-90 °C2-Methoxy-6-methylbenzoic acid96.6%[7]

Conclusion

This compound is a key building block for the asymmetric synthesis of various natural products. Its utility in forming complex polycyclic structures, particularly through the Michael-Dieckmann reaction, makes it a valuable tool for synthetic chemists. The protocols and data presented herein provide a foundation for its application in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative analysis of Methyl 2-methoxy-6-methylbenzoate. The protocols described herein are based on established chromatographic techniques and are intended for use in quality control, stability studies, and research applications. Three primary methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust, routine analysis; Gas Chromatography with Flame Ionization Detection (GC-FID) for reliable quantification of volatile samples; and Gas Chromatography-Mass Spectrometry (GC-MS) for highly selective and sensitive trace-level analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for a structurally similar compound, methyl salicylate, and is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.[1] It offers a balance of speed, precision, and accessibility.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System An Agilent 1260 Infinity II or equivalent system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Lichrosorb C8).[1]
Mobile Phase Methanol : Water (65:35, v/v) with 1.0% Acetic Acid.[1]
Flow Rate 1.0 mL/min.[1]
Column Temperature 30 °C.[1]
Injection Volume 20 µL.[1]
UV Detection 254 nm (Aromatic compounds absorb well at this wavelength). A wavelength of 304 nm may also be suitable.[1]
Run Time Approximately 10 minutes.

1.2. Reagents and Standards

  • Methanol: HPLC grade

  • Water: HPLC grade or purified water

  • Acetic Acid: ACS grade

  • This compound Reference Standard: Purity >99%

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL. These will be used to construct the calibration curve.

  • Sample Solution: Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Water:Acetic Acid) E Inject into HPLC System A->E B Prepare Standard Stock (1 mg/mL) C Prepare Working Standards (1-150 µg/mL) B->C C->E D Prepare & Filter Sample Solution D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

A generalized workflow for the HPLC-UV analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a robust alternative for the quantification of this compound, particularly for purity testing of the neat substance or in non-complex, volatile matrices.

Experimental Protocol

2.1. Instrumentation and Conditions

ParameterSpecification
GC System An Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID).
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C.
Oven Program Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
Detector Temp. 300 °C.
Injection Volume 1 µL (Split mode, 20:1).

2.2. Reagents and Standards

  • Dichloromethane or Hexane: GC grade

  • This compound Reference Standard: Purity >99%

  • Internal Standard (IS) (Optional): e.g., Methyl Benzoate or a suitable non-interfering compound.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. If using an internal standard, add it to the stock solution at a known concentration.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Solution: Dissolve the sample in the solvent to achieve a final concentration within the calibration range. If using an internal standard, add it to the sample solution at the same concentration as in the standards.

Workflow Diagram

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standards in Solvent C Add Internal Standard (Optional) A->C B Prepare Sample in Solvent B->C D Inject 1 µL (Split Mode) C->D E GC Separation (HP-5ms column) D->E F FID Detection E->F G Integrate Peak Areas F->G H Calculate Concentration via Calibration Curve G->H

A generalized workflow for the GC-FID analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring high selectivity and sensitivity, such as impurity profiling or analysis in complex matrices, GC-MS is the method of choice. Operating in Selected Ion Monitoring (SIM) mode allows for quantification at very low levels.

Experimental Protocol

3.1. Instrumentation and Conditions

ParameterSpecification
GC-MS System A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MSD).
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C.
Oven Program Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
MS Transfer Line 280 °C.
Ion Source Temp. 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined empirically. Based on the structure (MW 180.2), likely ions would include the molecular ion (180 m/z ) and key fragments (e.g., 149 m/z [M-OCH3], 121 m/z [M-COOCH3]).

3.2. Standard and Sample Preparation

  • Preparation of standards and samples follows the same procedure as for GC-FID. The concentration range for standards may be extended to lower levels (e.g., 0.05 µg/mL to 10 µg/mL) due to the higher sensitivity of the MS detector.

Workflow Diagram

GC_MS_Workflow A Prepare Standards & Samples (as per GC-FID) B Inject into GC-MS A->B C Full Scan Analysis (Reference Standard) B->C F Acquire Data in SIM Mode (Standards & Samples) B->F D Identify Molecular Ion (m/z 180) & Key Fragment Ions C->D E Select Quantifier & Qualifier Ions for SIM Method D->E E->F G Generate Calibration Curve (Quantifier Ion Area) F->G H Calculate Sample Concentration G->H

Workflow for GC-MS method development and analysis.

Method Validation and Data Presentation

All analytical methods must be validated for their intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance characteristics for the described methods.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterHPLC-UV MethodGC-FID MethodGC-MS (SIM) Method
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.5%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.05 µg/mL
Specificity HighHighExcellent

Note: The values presented in this table are illustrative and must be experimentally determined during method validation for this compound.

Logical Relationships of Validation Parameters

The validation of an analytical method ensures that it is fit for its purpose. The parameters are interconnected, contributing to the overall reliability of the results.

Validation_Relationships Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Method Specificity Specificity Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Method Range->Method LOD->Method LOQ->Method Robustness Robustness Method->Accuracy Method->Precision Method->Specificity Method->Robustness

Interrelationships of key analytical validation parameters.

References

Application Note and Protocol: Hydrolysis of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrolysis of methyl 2-methoxy-6-methylbenzoate to yield 2-methoxy-6-methylbenzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The described method is a robust and high-yielding saponification reaction utilizing sodium hydroxide followed by acidic workup. This protocol is intended for laboratory-scale synthesis and can be adapted for larger scales.

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis. In the case of sterically hindered esters such as this compound, the reaction conditions need to be carefully optimized to achieve high conversion. The ortho-substituents on the benzoate ring can impede the approach of the nucleophile to the carbonyl carbon, making the ester less reactive.[2][3] The protocol detailed below employs elevated temperatures to overcome this steric hindrance and drive the reaction to completion. The resulting carboxylate salt is then protonated by the addition of acid to precipitate the desired carboxylic acid product.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of this compound based on reported procedures.[4]

ParameterValueReference
Starting MaterialThis compound[4]
ReagentsSodium Hydroxide (NaOH), Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[4]
SolventWater[4]
Reaction Temperature80-100 °C[4]
Molar Ratio (Ester:NaOH)1 : 1.01-1.05[4]
pH for Precipitation1-3[4]
Product Purity (HPLC)99.5% - 99.8%[4]
Yield95.3% - 96.6%[4]

Experimental Protocol

This protocol describes the hydrolysis of this compound to 2-methoxy-6-methylbenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄, 20% solution) or Hydrochloric acid (HCl, 20% solution)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, a 30% aqueous solution of sodium hydroxide (1.01-1.05 molar equivalents), and water.[4]

  • Hydrolysis: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4] Maintain this temperature until the reaction is complete. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cooling: Once the reaction is complete, cool the reaction mixture to 50-60 °C.[4]

  • Acidification: Slowly add a 20% solution of sulfuric acid or hydrochloric acid to the stirred reaction mixture to adjust the pH to 1-3.[4] This will cause the product, 2-methoxy-6-methylbenzoic acid, to precipitate out of solution.

  • Precipitation and Isolation: Continue stirring the mixture for approximately 1 hour to ensure complete precipitation.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining salts.

  • Drying: Dry the purified 2-methoxy-6-methylbenzoic acid in a drying oven.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.

  • Sulfuric acid and hydrochloric acid are corrosive. Handle with care in a well-ventilated fume hood.

  • The reaction should be performed in a well-ventilated fume hood.

Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reactants This compound + NaOH (aq) heating Heat to 80-100 °C reactants->heating hydrolysis Hydrolysis heating->hydrolysis cooling Cool to 50-60 °C hydrolysis->cooling acidification Acidify with H₂SO₄ or HCl (pH 1-3) cooling->acidification precipitation Precipitation acidification->precipitation filtration Filtration precipitation->filtration washing Wash with Water filtration->washing drying Drying washing->drying product 2-Methoxy-6-methylbenzoic Acid drying->product

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application Note: Efficient O-Methylation of Methyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the O-methylation of methyl 2-hydroxy-6-methylbenzoate to synthesize methyl 2-methoxy-6-methylbenzoate. This procedure is a variation of the Williamson ether synthesis, a fundamental transformation in organic chemistry crucial for the synthesis of aryl ethers, which are common motifs in pharmaceuticals and other bioactive molecules. The protocol employs dimethyl sulfate as the methylating agent and sodium hydroxide as the base, offering a reliable and efficient method for this conversion. This document includes a step-by-step experimental procedure, a summary of quantitative data, characterization of the product, and a workflow diagram for clarity.

Introduction

The methylation of phenolic hydroxyl groups is a critical step in the synthesis of many organic molecules, particularly in the field of drug discovery and development. The resulting methyl ethers often exhibit altered biological activity, improved metabolic stability, and modified pharmacokinetic properties compared to their phenolic precursors. Methyl 2-hydroxy-6-methylbenzoate is a useful building block, and its methylation to this compound provides a key intermediate for the synthesis of more complex molecular architectures. The procedure described herein is based on the well-established Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, followed by nucleophilic substitution with an alkyl halide or another electrophilic methylating agent.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the methylation of methyl 2-hydroxy-6-methylbenzoate.

Experimental Protocol

This protocol is adapted from established procedures for the methylation of phenolic compounds.

Materials:

  • Methyl 2-hydroxy-6-methylbenzoate (C₉H₁₀O₃, MW: 166.17 g/mol )[1][2][3]

  • Dimethyl sulfate ((CH₃)₂SO₄, MW: 126.13 g/mol )

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (for recrystallization, if necessary)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-6-methylbenzoate (1.0 eq.) in a suitable solvent like acetone or THF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) or another suitable base to the solution.

  • Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent in vacuo to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol to obtain pure this compound.

Data Presentation

ParameterStarting MaterialProduct
Compound Name Methyl 2-hydroxy-6-methylbenzoateThis compound
Molecular Formula C₉H₁₀O₃[1][2][3]C₁₀H₁₂O₃[4]
Molecular Weight 166.17 g/mol [1][2][3]180.20 g/mol [4]
CAS Number 33528-09-5[1][2]79383-44-1[4]
Appearance Powder[3]Colorless to slightly yellow liquid
Boiling Point Not readily available246-248 °C[5]
Density Not readily available1.157 g/mL at 25 °C[6]
Refractive Index Not readily available1.532-1.534[5]

Characterization of this compound

The final product can be characterized by standard spectroscopic methods:

  • ¹H NMR (CDCl₃): Expected signals would include:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the methoxy group protons (~3.8 ppm).

    • A singlet for the aromatic methyl group protons (~2.4 ppm).

    • Aromatic protons in the range of 6.8-7.5 ppm.

  • ¹³C NMR (CDCl₃): Expected signals would include:

    • Carbonyl carbon of the ester (~168 ppm).

    • Aromatic carbons, including the carbon attached to the methoxy group (~158 ppm).

    • Methoxy and methyl ester carbons (~52 and ~56 ppm).

    • Aromatic methyl carbon (~20 ppm).

  • IR (neat):

    • Absence of a broad O-H stretching band (present in the starting material around 3200 cm⁻¹).[7]

    • Presence of a strong C=O stretching band for the ester at ~1730 cm⁻¹.

    • C-O stretching bands for the ether and ester groups.

    • C-H stretching bands for aromatic and aliphatic groups.

Workflow and Diagrams

Methylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl 2-hydroxy-6-methylbenzoate in Acetone/THF add_base Add K2CO3 start->add_base add_dms Add Dimethyl Sulfate (dropwise) add_base->add_dms reflux Reflux for 2-4h (Monitor by TLC) add_dms->reflux cool Cool to RT reflux->cool filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate extract Dissolve in DCM & Wash with H2O, NaHCO3, Brine concentrate->extract dry Dry with MgSO4/Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify end end purify->end Obtain Pure This compound

Caption: Experimental workflow for the methylation of methyl 2-hydroxy-6-methylbenzoate.

Reaction_Mechanism phenol Methyl 2-hydroxy-6-methylbenzoate (Ar-OH) phenoxide Phenoxide Intermediate (Ar-O-) phenol->phenoxide Deprotonation base Base (e.g., K2CO3) product This compound (Ar-OCH3) phenoxide->product SN2 Attack dms Dimethyl Sulfate ((CH3)2SO4)

Caption: Simplified reaction mechanism for the O-methylation.

References

Application Notes and Protocols: Mechanistic Studies of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Methyl 2-methoxy-6-methylbenzoate is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its structure, featuring two ortho substituents flanking the ester moiety, presents a unique case for studying reaction mechanisms. The steric hindrance imposed by the methoxy and methyl groups can dramatically influence reactivity at the carbonyl center and on the aromatic ring. Furthermore, the methoxy group acts as a powerful directing group in electrophilic aromatic substitution and related transformations. This guide provides a detailed exploration of the key reaction mechanisms involving this substrate, supported by field-proven experimental protocols and computational workflows for researchers in organic synthesis and drug development.

Section 1: Synthesis and Spectroscopic Characterization

The preparation of this compound is typically achieved from its corresponding carboxylic acid, 2-methoxy-6-methylbenzoic acid. The acid itself can be synthesized via a multi-step sequence, often starting from a nitrotoluene derivative.[1]

Protocol: Fischer Esterification of 2-methoxy-6-methylbenzoic acid

This protocol outlines the synthesis of the title compound via a standard acid-catalyzed esterification.

Materials:

  • 2-methoxy-6-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 2-methoxy-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Purify the product by column chromatography or distillation if necessary.

Spectroscopic Characterization

The structure of the synthesized ester should be confirmed using standard spectroscopic methods. The expected data are analogous to similar structures like methyl 2-methoxybenzoate.[2][3]

Technique Expected Observations
¹H NMR Singlets for the ester methyl (~3.8-3.9 ppm) and methoxy protons (~3.7-3.8 ppm). A singlet for the aromatic methyl protons (~2.2-2.4 ppm). Aromatic protons will appear as a multiplet in the ~6.7-7.3 ppm region.
¹³C NMR Carbonyl carbon signal at ~168-170 ppm. Signals for the methoxy and methyl carbons at ~52 ppm and ~20 ppm, respectively. Aromatic carbon signals in the ~110-160 ppm range.
IR (Infrared) Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O stretches at ~1250 cm⁻¹ and ~1100 cm⁻¹. Aromatic C-H and C=C stretches.
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₁₂O₃.

Section 2: Reaction Mechanism Studies - Directed ortho-Metalation (DoM)

The methoxy group is a well-established Directed Metalation Group (DMG) that facilitates deprotonation at an adjacent ortho position by an organolithium base.[4] This powerful synthetic tool allows for regioselective functionalization of the aromatic ring.[5]

Theoretical Background

The mechanism of Directed ortho-Metalation (DoM) is generally understood to proceed via a Complex-Induced Proximity Effect (CIPE).[4] The organolithium reagent (e.g., n-butyllithium) first coordinates to the heteroatom of the DMG (the oxygen of the methoxy group). This brings the basic alkyl group into close proximity to the ortho-proton, facilitating its abstraction and forming a stable aryllithium intermediate.[4][6] For this compound, the C5 position is the only available site ortho to the methoxy directing group. However, the ester functionality is itself reactive towards organolithium reagents, creating a potential competing reaction pathway.

Proposed Mechanism of DoM

The reaction is expected to proceed via initial coordination of the alkyllithium to the methoxy oxygen, followed by deprotonation at C5. To minimize the competing nucleophilic attack at the ester carbonyl, the reaction must be conducted at low temperatures.

DoM_Mechanism Start This compound + n-BuLi Intermediate < Coordination Complex(CIPE Intermediate) > Start->Intermediate Coordination (Low Temp) Product_Li < 5-Lithio Intermediate > Intermediate->Product_Li ortho-Deprotonation Quench + Electrophile (E+) Product_Li->Quench Final_Product < 5-Substituted Product > Quench->Final_Product Electrophilic Quench

Caption: Proposed mechanism for the Directed ortho-Metalation of the substrate.

Protocol: DoM and Electrophilic Quench

This protocol details a procedure for the lithiation and subsequent quenching with an electrophile to validate the proposed mechanism.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Iodomethane (or other suitable electrophile)

  • Saturated ammonium chloride solution

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and septum under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., iodomethane, 1.2 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by ¹H NMR and Mass Spectrometry to determine the regioselectivity and identify the major product and any side products (e.g., from attack at the ester).

Section 3: Reaction Mechanism Studies - Ester Hydrolysis

The hydrolysis of esters is a fundamental organic reaction, but steric hindrance can lead to unusual mechanisms.[7] For this compound, the two bulky ortho groups are expected to significantly slow down the typical bimolecular acyl-oxygen cleavage (BAC2) mechanism by shielding the carbonyl carbon from nucleophilic attack.

Theoretical Background

Under basic conditions, most esters hydrolyze via the BAC2 mechanism, involving nucleophilic attack at the carbonyl carbon.[8] However, for highly hindered esters, an alternative bimolecular pathway involving nucleophilic attack at the alkyl (methyl) carbon, known as the BAL2 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular), can become competitive.[9][10] This is essentially an SN2 reaction on the methyl group of the ester, with the carboxylate as the leaving group.

Proposed BAL2 Mechanism for Hydrolysis

Given the severe steric hindrance around the carbonyl group, the BAL2 mechanism is a plausible pathway for the alkaline hydrolysis of this compound.

Hydrolysis_Mechanism Start < Substrate + OH⁻ > TS < Sₙ2 Transition State[HO---CH₃---OAr]⁻ > Start->TS < Nucleophilic Attackat Methyl Carbon > Products < Carboxylate + Methanol > TS->Products Alkyl-Oxygen Cleavage Isotope_Workflow A Perform Hydrolysis in H₂¹⁸O / NaOH B Stop Reaction & Acidify A->B C Isolate 2-methoxy-6-methylbenzoic acid B->C D Analyze Acid by Mass Spectrometry C->D E ¹⁸O Incorporated (M+2 peak observed) D->E IF F No ¹⁸O Incorporated (No M+2 peak) D->F IF G Conclusion: Acyl-Oxygen Cleavage (Bₐ꜀2) E->G H Conclusion: Alkyl-Oxygen Cleavage (Bₐₗ2) F->H DFT_Workflow A 1. Model Building (Reactants, Products) B 2. Geometry Optimization & Frequency Calculation A->B C 3. Transition State (TS) Search (e.g., QST2/3, Berny) B->C D 4. TS Verification (Single imaginary frequency) C->D E 5. Intrinsic Reaction Coordinate (IRC) Calculation D->E E->B Connects TS to Reactants/Products F 6. Energy Profile Construction (Calculate ΔG‡ and ΔGᵣₓₙ) E->F

References

Application Notes and Protocols: Methyl 2-methoxy-6-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-6-methylbenzoate is a key aromatic ester that serves as a crucial intermediate in the synthesis of advanced agrochemicals. Its primary and most notable application is in the production of the fungicide metrafenone. Metrafenone, a benzophenone-class fungicide developed by BASF, is highly effective against powdery mildew on a variety of crops.[1] The unique mode of action of metrafenone, which involves the disruption of the fungal cytoskeleton, makes it a valuable tool in disease management strategies.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of metrafenone.

Application in Fungicide Synthesis: The Case of Metrafenone

This compound is the direct precursor to 2-methoxy-6-methylbenzoic acid, a central building block in the synthesis of metrafenone. The overall synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by bromination, conversion to the acyl chloride, and a final Friedel-Crafts acylation reaction.

Synthetic Pathway Overview

The logical workflow for the synthesis of metrafenone from this compound is depicted below.

cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A This compound B 2-Methoxy-6-methylbenzoic Acid A->B Hydrolysis C 3-Bromo-2-methoxy-6-methylbenzoic Acid B->C Bromination D 3-Bromo-2-methoxy-6-methylbenzoyl Chloride C->D Acyl Chloride Formation E Metrafenone D->E Friedel-Crafts Acylation

Caption: Synthetic pathway of Metrafenone from this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of 2-methoxy-6-methylbenzoic acid, a precursor to metrafenone. Data for the subsequent bromination and acylation steps to yield metrafenone are less publicly available in terms of precise yields and are often proprietary.

StepReactantsProductReported Yield (%)Reference
Hydrolysis of this compoundThis compound, Sodium Hydroxide, Water2-Methoxy-6-methylbenzoic Acid96.0 - 96.6[2]

Experimental Protocols

The following protocols are based on established chemical transformations and information from patent literature.

Protocol 1: Hydrolysis of this compound to 2-Methoxy-6-methylbenzoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

G start Start reactants Mix this compound, NaOH solution, and water start->reactants heat Heat to 80-100°C until reaction completion reactants->heat cool Cool the reaction mixture to 50-60°C heat->cool acidify Acidify with H2SO4 to pH 1-3 cool->acidify precipitate Stir and cool to 20-30°C to induce precipitation acidify->precipitate filter_dry Filter and dry the solid product precipitate->filter_dry end End: 2-Methoxy-6-methylbenzoic Acid filter_dry->end

References

Application Notes and Protocols for the ¹H NMR Characterization of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-methoxy-6-methylbenzoate is an organic compound whose structural elucidation is critical for ensuring purity and confirming identity in synthetic chemistry and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the predicted ¹H NMR spectral data for this compound and provides a standard protocol for its characterization.

Predicted ¹H NMR Data

The structure of this compound contains several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The aromatic region is of particular interest, where the substitution pattern will dictate the chemical shifts and coupling patterns of the ring protons. The methyl and methoxy groups will appear as singlets in the upfield region.

Summary of Predicted ¹H NMR Data

The predicted quantitative ¹H NMR data for this compound, assuming a measurement in Chloroform-d (CDCl₃) on a 400 MHz spectrometer, is summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Ar-H (H4)7.25 - 7.35t1HJ = 7.8 Hz
Ar-H (H3, H5)6.75 - 6.85d2HJ = 7.8 Hz
OCH₃ (ester)3.88s3HN/A
OCH₃ (methoxy)3.82s3HN/A
Ar-CH₃2.35s3HN/A

Experimental Protocol

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Homogenization: Gently vortex or shake the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

  • Experiment: Standard 1D proton experiment (zg30 or similar).

  • Solvent: CDCl3.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64 (depending on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm).

  • Pulse Angle: 30 degrees.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform the Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualizations

Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the structure of this compound with the predicted proton assignments.

Caption: Structure of this compound with predicted ¹H NMR assignments.

Experimental and Data Analysis Workflow

The following diagram outlines the logical workflow from sample preparation to final data analysis for ¹H NMR characterization.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B NMR Data Acquisition (400 MHz Spectrometer) A->B Insert sample into magnet C FID Signal Obtained B->C Run experiment D Data Processing (FT, Phasing, Baseline Correction) C->D E Processed ¹H NMR Spectrum D->E F Data Analysis (Referencing, Integration, Peak Picking) E->F G Final Characterization Report (Structure Confirmation) F->G Assign signals to protons

Caption: Workflow for ¹H NMR characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-methoxy-6-methylbenzoate, a key intermediate in various chemical manufacturing processes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the common synthetic pathway from 2-methyl-6-nitrobenzoic acid.[1][2]

Problem 1: Low overall yield of this compound.

  • Question: My overall yield for the three-step synthesis is significantly lower than expected. What are the most critical steps to investigate?

  • Answer: A low overall yield can result from inefficiencies in any of the three main steps: reductive hydrogenation, diazotization/hydrolysis, or methylation. It is crucial to analyze the yield and purity of the intermediate at each stage. Often, the diazotization and methylation steps are the most susceptible to side reactions that can lower the yield. Ensure that the reaction conditions, including temperature and reactant ratios, are strictly controlled at each step.

Problem 2: Incomplete conversion during the reductive hydrogenation of 2-methyl-6-nitrobenzoic acid.

  • Question: I'm observing residual starting material (2-methyl-6-nitrobenzoic acid) after the hydrogenation step. How can I improve the conversion?

  • Answer: Incomplete conversion in the hydrogenation step is often related to the catalyst, hydrogen pressure, or reaction time.

    • Catalyst Activity: Ensure the palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst is fresh and active.[1] The catalyst-to-substrate ratio is also important; a typical weight ratio is 1:0.02 to 1:0.2.[2]

    • Hydrogen Pressure: The reaction typically requires a hydrogen pressure of 0.5 to 1.5 MPa.[1][2] Ensure your system maintains the target pressure throughout the reaction.

    • Reaction Temperature and Time: The reaction is typically conducted at 60-90°C.[2] Monitor the reaction progress by techniques like TLC or HPLC to ensure it is complete before proceeding. The reaction should be stopped when the raw material content is less than 0.5%.[2]

Problem 3: Formation of impurities during the diazotization and hydrolysis step.

  • Question: After the diazotization/hydrolysis of 2-amino-6-methylbenzoic acid, I'm seeing significant byproduct formation. How can this be minimized?

  • Answer: The diazotization reaction is sensitive to temperature. The temperature of the diazotization reagent addition should be maintained between 0-15°C to prevent the decomposition of the diazonium salt and the formation of unwanted side products.[2] After the addition, the reaction is typically carried out for 4-16 hours at a temperature of 50-66°C.[2] The molar ratio of the amine to the diazotization reagent is also critical and should be in the range of 1:1.02-1.5.[2]

Problem 4: Low yield in the final methylation step to form this compound.

  • Question: The conversion of methyl 2-hydroxy-6-methylbenzoate to the final product is poor. What are the key parameters to optimize for the methylation step?

  • Answer: The methylation of the hydroxyl group is a crucial step for achieving a high yield of the final product.

    • Reagent Ratio: The molar ratio of the starting material (methyl 2-hydroxy-6-methylbenzoate) to dimethyl sulfate is typically between 1:1.3 and 1:2.20.[2] The amount of alkali used is also important and is generally 1.5-1.8 times the molar amount of dimethyl sulfate.[2]

    • Reaction Temperature and Time: The methylation reaction is typically carried out at a temperature of 30-45°C for 1-2 hours.[2]

    • pH Control: The use of an alkali is essential to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the methylation reaction.[2]

Problem 5: Difficulty in purifying the final product, this compound.

  • Question: I am struggling to obtain a high purity of this compound after the synthesis. What is the recommended purification method?

  • Answer: For high purity, reduced pressure distillation is an effective method for purifying this compound.[2] The distillation temperature will depend on the vacuum achieved, but at an absolute pressure of 100Pa, the distillation temperature is in the range of 104-108°C.[2] This method can yield a product with a purity of over 99.5%.[2]

Frequently Asked Questions (FAQs)

  • Question: What is the typical starting material for the synthesis of this compound?

  • Answer: A common and well-documented starting material is 2-methyl-6-nitrobenzoic acid.[1][2]

  • Question: What are the key reaction steps in the synthesis from 2-methyl-6-nitrobenzoic acid?

  • Answer: The synthesis involves a three-step process:

    • Reductive Hydrogenation: The nitro group of 2-methyl-6-nitrobenzoic acid is reduced to an amino group to form 2-amino-6-methylbenzoic acid.[1]

    • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate to yield methyl 2-hydroxy-6-methylbenzoate.[1]

    • Methylation: The hydroxyl group is then methylated using a reagent like dimethyl sulfate to produce the final product, this compound.[1]

  • Question: Are there alternative synthetic routes?

  • Answer: While the route from 2-methyl-6-nitrobenzoic acid is common, other synthetic strategies for similar benzoates exist, often involving esterification and methylation of different starting materials.[3][4] However, for this specific molecule, the detailed procedures are most thoroughly described for the nitro-reduction pathway.

  • Question: What are the safety precautions to consider during this synthesis?

  • Answer: Dimethyl sulfate, a common methylating agent, is toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment. The diazotization step can also be hazardous if not properly controlled, as diazonium salts can be explosive. Always consult the safety data sheets (SDS) for all reagents and follow standard laboratory safety procedures.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

StepReactionKey ReagentsTemperature (°C)Pressure (MPa)Time (h)
1Reductive Hydrogenation2-methyl-6-nitrobenzoic acid, Pd/C or Pt/C, H₂60-900.5-1.5Until raw material < 0.5%
2Diazotization/Hydrolysis2-amino-6-methylbenzoic acid, Diazotization reagent0-15 (addition), 50-66 (reaction)N/A4-16
3MethylationMethyl 2-hydroxy-6-methylbenzoate, Dimethyl sulfate, Alkali30-45N/A1-2

Table 2: Molar Ratios of Reactants

StepReactant 1Reactant 2Molar Ratio (Reactant 1 : Reactant 2)
12-methyl-6-nitrobenzoic acidCatalyst (w/w)1 : 0.02-0.2
22-amino-6-methylbenzoic acidDiazotization reagent1 : 1.02-1.5
3Methyl 2-hydroxy-6-methylbenzoateDimethyl sulfate1 : 1.3-2.20
3Dimethyl sulfateAlkali1 : 1.5-1.8

Experimental Protocols

Synthesis of this compound from 2-methyl-6-nitrobenzoic acid

This protocol is a generalized procedure based on published methods.[1][2] Researchers should adapt it to their specific laboratory conditions and scale.

Step 1: Reductive Hydrogenation of 2-methyl-6-nitrobenzoic acid

  • In a pressure reactor, combine 2-methyl-6-nitrobenzoic acid, methanol (as a solvent, with a raw material to methanol weight ratio of 1:3 to 1:15), and a Pd/C or Pt/C catalyst (with a raw material to catalyst weight ratio of 1:0.02 to 1:0.2).[2]

  • Seal the reactor and purge with nitrogen.

  • Introduce hydrogen gas to a pressure of 0.5-1.5 MPa.[2]

  • Heat the mixture to 60-90°C and maintain the reaction until the starting material is consumed (monitor by TLC or HPLC, target < 0.5% remaining).[2]

  • Cool the reactor, vent the hydrogen, and filter the catalyst. The filtrate containing 2-amino-6-methylbenzoic acid can be used directly in the next step.[2]

Step 2: Diazotization and Hydrolysis

  • Cool the filtrate from the previous step.

  • Slowly add a diazotization reagent (e.g., a solution of sodium nitrite in sulfuric acid or a nitrite ester) while maintaining the temperature between 0-15°C.[2] The molar ratio of the amino compound to the diazotization reagent should be 1:1.02-1.5.[2]

  • After the addition is complete, allow the reaction to proceed at 50-66°C for 4-16 hours.[2]

  • The reaction mixture will contain methyl 2-hydroxy-6-methylbenzoate.

Step 3: Methylation

  • To the crude methyl 2-hydroxy-6-methylbenzoate from the previous step, add dimethyl sulfate (molar ratio of 1:1.3-2.20 relative to the starting hydroxy ester).[2]

  • Add an alkali (e.g., sodium hydroxide) in a molar amount that is 1.5-1.8 times that of the dimethyl sulfate.[2]

  • Maintain the reaction temperature at 30-45°C for 1-2 hours.[2]

  • After the reaction is complete, wash the reaction mixture and separate the organic layer containing the crude this compound.[2]

  • Purify the crude product by reduced pressure distillation (104-108°C at 100Pa) to obtain the final product with high purity.[2]

Visualizations

SynthesisWorkflow Start 2-methyl-6-nitrobenzoic acid Step1 Reductive Hydrogenation (H2, Pd/C or Pt/C) Start->Step1 Intermediate1 2-amino-6-methylbenzoic acid Step1->Intermediate1 Step2 Diazotization / Hydrolysis Intermediate1->Step2 Intermediate2 Methyl 2-hydroxy-6-methylbenzoate Step2->Intermediate2 Step3 Methylation (Dimethyl sulfate, Alkali) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Problem Low Yield or Impurity Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1 Optimize Temperature, Pressure, and Time Cause1->Solution1 Solution2 Adjust Molar Ratios of Reagents Cause2->Solution2 Solution3 Employ Reduced Pressure Distillation Cause3->Solution3

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of Crude Methyl 2-methoxy-6-methylbenzoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Methyl 2-methoxy-6-methylbenzoate via distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Reduced pressure (vacuum) distillation is the most effective method for purifying this compound, especially for removing less volatile impurities.[1] This technique allows the compound to boil at a lower temperature, preventing thermal decomposition that can occur at its atmospheric boiling point.

Q2: What are the expected boiling point and pressure ranges for the distillation of this compound?

A2: The boiling point of this compound is highly dependent on the vacuum applied. A documented example shows that at an absolute pressure of 80-100 Pa, the compound distills at a vapor temperature of 104-108 °C.[1] It is crucial to have a properly functioning vacuum pump and an accurate pressure gauge to control the distillation conditions.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include starting materials, byproducts, and residual solvents from the synthesis. A significant potential impurity is Methyl 2-hydroxy-6-methylbenzoate, which may be present if the methylation step in the synthesis is incomplete.[1] Solvents like methanol or ethyl acetate may also be present and should be removed prior to high vacuum distillation.[1][2]

Q4: What level of purity can be expected after a successful distillation?

A4: With a properly conducted reduced pressure distillation, a purity of over 99.5% for this compound can be achieved.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Bumping / Unstable Boiling - The liquid is superheating due to a lack of nucleation sites. - The vacuum is too high for the heating temperature, causing rapid, violent boiling.- Ensure smooth and continuous stirring with a magnetic stir bar. Boiling stones are not effective under vacuum.[3] - Gradually increase the heat to the distillation flask. - Slowly and carefully introduce the vacuum to the system to degas the crude material before heating.[3][4]
Product Not Distilling at the Expected Temperature - The vacuum level is not as low as indicated by the gauge (system leak). - The thermometer is placed incorrectly. - The presence of high-boiling point impurities is elevating the boiling point of the mixture.- Check all joints and connections for leaks. Ensure all glassware is properly sealed.[3] - Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head. - Consider a preliminary purification step, such as a wash with sodium carbonate solution to remove acidic impurities, if applicable.[2][5]
Product Decomposes in the Distillation Flask (Darkening Color) - The heating mantle temperature is too high. - The distillation is proceeding too slowly, leading to prolonged heating of the crude material.[6]- Maintain the heating bath temperature at a minimum to sustain a steady distillation rate. - Ensure a good vacuum to keep the boiling temperature low. Overheating can occur due to the hydrostatic head in the still.[6] - For temperature-sensitive compounds, flash distillation can be an alternative to minimize heating time.[6]
Low Recovery of Distilled Product - A significant portion of the product is held up in the distillation column or condenser. - The distillation was stopped prematurely.- Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.[4] - Ensure the distillation is complete by observing a drop in the vapor temperature.
Distillate is Contaminated - The initial vacuum was applied too quickly, causing the crude material to splash into the collection flask. - The separation efficiency of the distillation column is insufficient to remove impurities with close boiling points.- Apply the vacuum gradually to a well-stirred flask.[3] Using a Claisen adapter can help prevent bumping into the condenser.[3] - If impurities have a close boiling point, a fractional distillation column (e.g., Vigreux) may be necessary.

Data Presentation

Table 1: Physical and Distillation Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
Appearance Oily substance[1]
Boiling Point (Reduced Pressure) 104-108 °C at 80-100 Pa[1]
Purity after Distillation > 99.5%[1]

Experimental Protocol: Reduced Pressure Distillation

This protocol outlines the steps for the purification of crude this compound.

1. Pre-distillation Preparation:

  • Ensure the crude this compound is free of low-boiling solvents by concentrating it on a rotary evaporator.
  • Wash the crude product with water to remove any water-soluble impurities.[1]
  • Dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. A Claisen adapter is recommended to prevent bumping.[3]
  • Use a round-bottom flask of an appropriate size (not more than two-thirds full) as the distillation flask.
  • Add a magnetic stir bar to the distillation flask.
  • Ensure all ground glass joints are lightly greased and well-sealed to maintain a high vacuum.
  • Place the thermometer correctly in the distillation head.
  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Transfer the crude this compound into the distillation flask.
  • Begin stirring.
  • Slowly and carefully apply the vacuum to the system. The pressure should be reduced to the target range (e.g., 80-100 Pa).
  • Once the vacuum is stable, begin heating the distillation flask using a heating mantle or oil bath.
  • Gradually increase the temperature until the product begins to boil and the vapor temperature rises.
  • Collect any initial low-boiling fractions separately.
  • Collect the main fraction when the vapor temperature is stable within the expected range (e.g., 104-108 °C at 80-100 Pa).
  • Once the distillation is complete (indicated by a drop in vapor temperature), remove the heat source and allow the system to cool under vacuum.
  • Once cooled, slowly reintroduce air into the system before dismantling the apparatus.

Visualization

Troubleshooting Workflow for Distillation

G start Start Distillation check_pressure Is Pressure Stable and at Target? start->check_pressure check_boiling Is Boiling Stable? check_pressure->check_boiling Yes leak_check Check for System Leaks check_pressure->leak_check No check_temp Is Vapor Temp at Target? check_boiling->check_temp Yes adjust_stirring Adjust Stirring / Degas check_boiling->adjust_stirring No (Bumping) collect Collect Product check_temp->collect Yes adjust_heat Adjust Heat Input check_temp->adjust_heat No end_run End Run & Cool Down collect->end_run leak_check->check_pressure adjust_stirring->check_boiling adjust_heat->check_temp

Caption: Troubleshooting workflow for the vacuum distillation of this compound.

References

Technical Support Center: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methoxy-6-methylbenzoate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification of byproducts.

Q1: My reaction to produce this compound is showing incomplete conversion. What is the likely major byproduct I am seeing in my analysis (TLC, GC-MS, NMR)?

A1: The most common byproduct in the synthesis of this compound, particularly when starting from methyl 2-hydroxy-6-methylbenzoate via a methylation reaction, is the unreacted starting material itself: Methyl 2-hydroxy-6-methylbenzoate . Incomplete methylation is a frequent issue.

Q2: I am performing a multi-step synthesis starting from 2-methyl-6-nitrobenzoic acid, involving diazotization followed by methylation. What potential byproducts should I be aware of from the diazotization/hydrolysis step?

A2: The diazotization of the amino group followed by hydrolysis to a hydroxyl group can be a source of byproducts. A key side reaction is the incomplete conversion of the diazonium salt to the hydroxyl group, or competing reactions. A Chinese patent (CN113072441A) indicates that the crude product from this stage can be a mixture of the desired methyl 2-hydroxy-6-methylbenzoate and the final product, this compound, if methanol is used as a solvent during the reaction.[1] Hydroxylation of the diazonium salt can also compete with other nucleophiles present in the reaction mixture.

Q3: What are potential minor byproducts from the methylation step using dimethyl sulfate?

A3: While the primary byproduct is the unreacted starting material, the use of dimethyl sulfate as a methylating agent can sometimes lead to other minor side products. Although less common for phenols, C-methylation on the aromatic ring is a theoretical possibility. Additionally, if the reaction conditions are not well-controlled, impurities from the dimethyl sulfate itself or its decomposition products could be present. However, in most cases of phenol methylation, O-methylation is highly selective.

Q4: My final product appears to be pure by TLC, but I'm concerned about trace impurities. What analytical techniques are best suited for detecting low-level byproducts?

A4: For detecting trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can separate and identify volatile compounds. For non-volatile impurities or for a more detailed structural analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or Diode Array Detector (DAD) is recommended. Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are also crucial for identifying and quantifying impurities, especially if they are present in significant amounts (>1%).

Q5: How can I minimize the formation of the unreacted methyl 2-hydroxy-6-methylbenzoate byproduct?

A5: To minimize the amount of unreacted starting material, consider the following:

  • Reagent Stoichiometry: Ensure an adequate molar excess of the methylating agent (e.g., dimethyl sulfate) is used. A patent suggests a molar ratio of raw material to dimethyl sulfate of 1:1.3-2.20.[1]

  • Base: Use a suitable base (e.g., sodium hydroxide, potassium carbonate) in sufficient quantity to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. The molar weight of the alkali is suggested to be 1.5-1.8 times that of the dimethyl sulfate.[1]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. The methylation is typically carried out at a controlled temperature (e.g., 30-45 °C) for 1-2 hours.[1] Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Solvent: Use an appropriate solvent that facilitates the reaction.

Data Presentation

The following table summarizes quantitative data regarding the composition of a crude product mixture from the diazotization, hydrolysis, and esterification one-pot reaction as described in patent CN113072441A.

ComponentHPLC Percentage (Example 1)HPLC Percentage (Example 2)
Methyl 2-hydroxy-6-methylbenzoate56.25%45.6%
This compound33.68%48.3%

Experimental Protocols

Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in the crude sample with those of authentic standards of this compound and Methyl 2-hydroxy-6-methylbenzoate.

    • The mass spectrum of Methyl 2-hydroxy-6-methylbenzoate is expected to show a molecular ion peak at m/z 166 and characteristic fragment ions.[2]

Protocol 2: Identification of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the crude product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Chemical Shifts (in CDCl₃):

      • This compound: Look for two distinct methoxy signals (around 3.8-3.9 ppm and 3.7-3.8 ppm) and a methyl signal on the aromatic ring (around 2.3-2.4 ppm).

      • Methyl 2-hydroxy-6-methylbenzoate: A key diagnostic signal is the phenolic hydroxyl proton, which is typically a broad singlet and its chemical shift is concentration-dependent. The methyl ester and aromatic methyl protons will also be present.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms.

    • Compare the chemical shifts of the signals in the crude product with the known spectra of the starting material and the desired product.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum corresponding to unique protons of the product and the byproduct to determine their relative molar ratio.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis cluster_identification Byproduct Identification cluster_troubleshooting Troubleshooting start Crude Reaction Mixture tlc Initial Check by TLC start->tlc Quick Assessment gcms GC-MS Analysis tlc->gcms Separation & MS Data nmr NMR Analysis tlc->nmr Structural Information unreacted_sm Unreacted Starting Material (Methyl 2-hydroxy-6-methylbenzoate) gcms->unreacted_sm Identify Major Peak other_byproducts Other Minor Byproducts gcms->other_byproducts Identify Minor Peaks nmr->unreacted_sm Confirm Structure optimize Optimize Reaction Conditions (Stoichiometry, Temp, Time) unreacted_sm->optimize Address Incomplete Reaction other_byproducts->optimize Minimize Side Reactions purify Purification (Column Chromatography, Recrystallization) optimize->purify Isolate Pure Product

Caption: Workflow for identifying and troubleshooting byproducts in the synthesis of this compound.

References

Technical Support Center: Methyl 2-methoxy-6-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the reaction condition optimization for the synthesis of methyl 2-methoxy-6-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most prominently documented method involves a multi-step synthesis where the key final step is the methylation of methyl 2-hydroxy-6-methylbenzoate.[1][2] This intermediate is typically prepared from 2-methyl-6-nitrobenzoic acid through reduction, diazotization, and hydrolysis/esterification.[1][2] Another approach is the direct esterification of 2-methoxy-6-methylbenzoic acid.[3][4]

Q2: What is the critical step in the common multi-step synthesis?

A2: The critical step is the methylation of the hydroxyl group on methyl 2-hydroxy-6-methylbenzoate to form this compound.[1][2] This reaction's efficiency is crucial for the overall yield.

Q3: What are the typical reagents used for the methylation step?

A3: The methylation is commonly carried out using dimethyl sulfate as the methylating agent in the presence of an alkali.[1][2] The alkali can be sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate.[2]

Q4: What are the key reaction parameters to optimize for the methylation step?

A4: The key parameters to control are reaction temperature, reaction time, and the molar ratios of the reactants. The temperature is typically maintained between 30-45°C for 1-2 hours to ensure complete reaction and minimize side products.[1][2]

Q5: Are there alternative, greener catalysts for the esterification of the parent acid?

A5: Yes, research has been conducted on using solid acid catalysts, such as titanium-zirconium solid acids, for the esterification of benzoic acids with methanol.[3][5] These catalysts are recoverable and can reduce the production of acidic wastewater compared to traditional methods using sulfuric acid.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the methylation of methyl 2-hydroxy-6-methylbenzoate.

Issue 1: Low or No Yield of this compound
Possible Cause Recommended Solution
Incorrect Stoichiometry Verify the molar ratios of reactants. The molar ratio of methyl 2-hydroxy-6-methylbenzoate to dimethyl sulfate should be in the range of 1:1.3 to 1:2.20. The molar weight of the alkali should be 1.5 to 1.8 times that of the dimethyl sulfate.[2]
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range of 30-45°C.[2] Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high may promote side reactions.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is allowed to proceed for the recommended 1-2 hours or until the starting material is consumed.[2]
Poor Quality Reagents Use fresh, high-purity dimethyl sulfate and alkali. Ensure the starting material, methyl 2-hydroxy-6-methylbenzoate, is pure.[6]
Issue 2: Presence of Unreacted Starting Material (Methyl 2-hydroxy-6-methylbenzoate)
Possible Cause Recommended Solution
Incomplete Deprotonation The phenolic hydroxyl group must be deprotonated by the base to become a potent nucleophile. Ensure the alkali is of good quality and added in the correct stoichiometric amount (1.5-1.8 times the moles of dimethyl sulfate).[2]
Insufficient Methylating Agent Check that the molar ratio of dimethyl sulfate to the starting material is adequate, typically between 1.3 and 2.20 equivalents.[2]
Poor Mixing Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between reactants.
Issue 3: Formation of 2-methoxy-6-methylbenzoic acid as a Byproduct
Possible Cause Recommended Solution
Ester Hydrolysis The presence of excess alkali, especially strong bases like NaOH or KOH, coupled with elevated temperatures or prolonged reaction times, can cause saponification (hydrolysis) of the methyl ester group.
Suboptimal Workup During the workup, ensure that the pH is carefully controlled. The subsequent hydrolysis step to get the final acid product requires heating with an alkali like sodium hydroxide at 80-100°C.[2] If this acid is not the desired product, avoid these conditions.

Data Presentation

Table 1: Optimized Reaction Conditions for Methylation Step
ParameterRecommended ValueSource(s)
Starting Material Methyl 2-hydroxy-6-methylbenzoate[1][2]
Methylating Agent Dimethyl Sulfate[1][2]
Alkali NaOH, KOH, Na₂CO₃, or K₂CO₃[2]
Molar Ratio (Substrate:Dimethyl Sulfate) 1 : 1.3 - 2.20[2]
Molar Ratio (Alkali:Dimethyl Sulfate) 1.5 - 1.8 (by weight)[2]
Reaction Temperature 30 - 45 °C[1][2]
Reaction Time 1 - 2 hours[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation

This protocol is a representative procedure based on patent literature and should be optimized for specific laboratory conditions.

Materials:

  • Methyl 2-hydroxy-6-methylbenzoate

  • Dimethyl sulfate

  • Sodium hydroxide (or other suitable alkali)

  • Appropriate solvent (e.g., acetone, THF, or as specified in the full process)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve methyl 2-hydroxy-6-methylbenzoate in the chosen solvent.

  • Add the alkali (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 10°C with an ice bath.

  • Once the base is added, slowly add dimethyl sulfate via the dropping funnel, ensuring the reaction temperature is maintained between 30-45°C.[2]

  • After the addition is complete, continue stirring the mixture at 30-45°C for 1-2 hours.[2] Monitor the reaction's completion by TLC or GC analysis.

  • Upon completion, cool the reaction mixture and quench by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_0 Core Synthesis Pathway Start 2-Methyl-6-nitrobenzoic acid methyl ester Step1 Reduction (H₂, Pd/C) 60-90°C, 0.5-1.5 MPa Start->Step1 Intermediate1 2-Amino-6-methylbenzoic acid methyl ester Step1->Intermediate1 Step2 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, Methanol) 0-15°C then 50-66°C Intermediate1->Step2 Intermediate2 Methyl 2-hydroxy-6-methylbenzoate Step2->Intermediate2 Step3 Methylation (Dimethyl Sulfate, Alkali) 30-45°C, 1-2h Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingGuide Start Problem: Low Yield of Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions Occurring? Start->Cause2 Cause3 Impure Starting Materials? Start->Cause3 Solution1a Check Temp (30-45°C) & Time (1-2h) Cause1->Solution1a Yes Solution1b Verify Stoichiometry: Substrate:Me₂SO₄ (1:1.3-2.2) Alkali:Me₂SO₄ (1.5-1.8x) Cause1->Solution1b Yes Solution2a Temperature too high? -> Promotes hydrolysis Cause2->Solution2a Yes Solution2b Excess Alkali? -> Saponification Cause2->Solution2b Yes Solution3 Analyze purity of Methyl 2-hydroxy-6-methylbenzoate (TLC, GC, NMR) Cause3->Solution3 Yes

References

Technical Support Center: Troubleshooting Methyl 2-methoxy-6-methylbenzoate Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of methyl 2-methoxy-6-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of this compound challenging?

A1: The hydrolysis of this compound is challenging primarily due to steric hindrance. The presence of the methoxy and methyl groups in the ortho positions to the ester functionality physically obstructs the approach of the nucleophile (e.g., hydroxide ion) to the carbonyl carbon. This steric hindrance increases the activation energy of the reaction, making it significantly slower than the hydrolysis of unhindered esters.

Q2: What are the common side reactions to be aware of during the hydrolysis of this compound?

A2: Under the typically harsh conditions required for this hydrolysis (e.g., high temperatures), potential side reactions include decomposition of the starting material or product. If the reaction does not go to completion, you will have unreacted starting material. In some cases, with related syntheses, hydrolysis of the product back to the starting material can occur if water is present in subsequent steps.

Q3: What are the expected products of a successful hydrolysis reaction?

A3: A successful hydrolysis of this compound will yield 2-methoxy-6-methylbenzoic acid and methanol.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC, you would observe the disappearance of the starting material peak and the appearance of the product peak at a different retention time. For ¹H NMR, you would monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the carboxylic acid proton signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete Reaction: Due to the sterically hindered nature of the ester, standard hydrolysis conditions may be insufficient.- Increase Reaction Temperature: Heating the reaction mixture to 80-100°C is often necessary.[1] - Prolong Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. - Optimize Base Concentration: Use a slight excess of a strong base like sodium hydroxide (e.g., 1.01-1.05 molar equivalents).[1]
Poor Solubility of Starting Material: The ester may not be fully dissolved in the reaction medium, limiting its contact with the base.- Use a Co-solvent: While the primary solvent is typically water for hydrolysis, a co-solvent like methanol can improve solubility.
Presence of Unreacted Starting Material Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.- Re-subject the mixture to the reaction conditions: Continue heating and stirring for a longer period. - Increase the temperature: If the initial temperature was on the lower end of the recommended range, a moderate increase may drive the reaction to completion.
Product is Difficult to Purify Formation of Emulsions during Work-up: This can make the separation of the aqueous and organic layers challenging.- Addition of Brine: Adding a saturated sodium chloride solution can help to break up emulsions.
Co-precipitation of Impurities: The desired product may crystallize with unreacted starting material or byproducts.- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system.

Experimental Protocols

Alkaline Hydrolysis of this compound[1]

This protocol is adapted from a patented procedure for the synthesis of 2-methoxy-6-methylbenzoic acid.

Materials:

  • This compound

  • 30% Sodium Hydroxide (NaOH) solution

  • Water

  • Sulfuric acid (10-20%) or Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add 50 g of crude this compound.

  • Add 100 g of water.

  • Add 38.9 g of a 30% sodium hydroxide solution (approximately 1.05 molar equivalents).

  • Heat the mixture to 80-90°C with stirring.

  • Maintain this temperature and continue stirring until the reaction is complete (monitoring by HPLC or TLC is recommended).

  • Cool the reaction mixture to 50-60°C.

  • Slowly add 10% or 20% sulfuric acid to adjust the pH to 1-2.

  • After the acid addition is complete, cool the mixture to 20-30°C.

  • Stir for an additional hour to ensure complete precipitation of the product.

  • Filter the solid product, wash with water, and dry to obtain 2-methoxy-6-methylbenzoic acid.

Expected Yield: Approximately 96.0 - 96.6%.[1]

Data Presentation

Table 1: Reaction Conditions and Yield for the Hydrolysis of this compound

ReactantBaseMolar Ratio (Ester:Base)SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaOH (30% aq.)1 : 1.05Water80-90Not specified96.0[1]
This compoundNaOH (30% aq.)1 : 1.02Water80-90Not specified96.6[1]

Table 2: Effect of Temperature on the Yield of Acidic Hydrolysis of Methyl Benzoate (Illustrative for a related, less hindered ester)

Temperature (°C)Yield of Benzoic Acid (%)
Room TemperatureLow
50Moderate
60Higher
70High
80Highest
RefluxHigh
Data is illustrative based on a study on methyl benzoate to show the general trend of temperature effect.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Mechanism Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate 2-methoxy-6-methylbenzoate Tetrahedral_Intermediate->Carboxylate Elimination of Methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol Final_Product 2-methoxy-6-methylbenzoic Acid Carboxylate->Final_Product Acidification Acidic Work-up (H⁺) Acidification->Final_Product

Caption: Mechanism of the alkaline hydrolysis of this compound.

Troubleshooting_Workflow Start Start Hydrolysis Reaction Monitor Monitor Reaction Progress (TLC/HPLC/NMR) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Acidic Work-up Complete->Workup Yes Increase_Temp Increase Temperature Complete->Increase_Temp No Prolong_Time Prolong Reaction Time Complete->Prolong_Time No Check_Reagents Check Reagent Stoichiometry Complete->Check_Reagents No Purify Purify Product (Recrystallization) Workup->Purify Increase_Temp->Monitor Prolong_Time->Monitor Check_Reagents->Monitor End Obtain Pure Product Purify->End

Caption: A logical workflow for troubleshooting incomplete hydrolysis reactions.

Logical_Relationships cluster_factors Factors Influencing Hydrolysis cluster_outcomes Reaction Outcomes Steric_Hindrance Steric Hindrance Reaction_Rate Reaction Rate Steric_Hindrance->Reaction_Rate Decreases Temperature Temperature Temperature->Reaction_Rate Increases Purity Product Purity Temperature->Purity Can Decrease at very high values Base_Concentration Base Concentration Base_Concentration->Reaction_Rate Increases Reaction_Time Reaction Time Yield Product Yield Reaction_Time->Yield Increases (up to a point) Reaction_Rate->Yield Directly Affects

References

Technical Support Center: Purification of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-6-methylbenzoate. The following sections offer detailed solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities include:

  • Unreacted Starting Materials: Residual 2-methoxy-6-methylbenzoic acid.

  • Intermediates: Methyl 2-hydroxy-6-methylbenzoate is a common intermediate that may be carried through if the methylation step is incomplete.[1]

  • Side-Products: Isomeric variants of the final product if the initial materials were not isomerically pure.

  • Reagents and Solvents: Leftover reagents such as dimethyl sulfate and residual solvents like methanol or toluene from the reaction and workup steps.[1][2]

  • Byproducts: Water and various salts generated during the reaction or aqueous workup procedures.[3][4]

Q2: How can I remove unreacted 2-methoxy-6-methylbenzoic acid from my product?

A2: Unreacted carboxylic acid can be effectively removed by an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. Subsequent washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) will prepare the product for further purification or solvent removal.[4]

Q3: My product is contaminated with the intermediate, Methyl 2-hydroxy-6-methylbenzoate. How can I separate them?

A3: Separation of Methyl 2-hydroxy-6-methylbenzoate from the desired product can be achieved based on their polarity difference.

  • Column Chromatography: This is a highly effective method. The hydroxyl group in the impurity makes it significantly more polar than the desired methoxy product. Using a silica gel column and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), the less polar this compound will elute first.[5]

  • Reduced Pressure Distillation: A patent for a related synthesis indicates that reduced pressure distillation is very effective at separating these two compounds, yielding the desired product with over 99.5% purity.[1]

Q4: What is the most effective method for obtaining high-purity (>99.5%) this compound?

A4: For achieving high purity on a larger scale, reduced pressure (vacuum) distillation is the most effective and commonly cited method.[1] This technique separates compounds based on differences in their boiling points at a reduced pressure, which allows the distillation to occur at a lower temperature and prevents thermal degradation. A patent has demonstrated that this method can increase the purity of this compound to >99.5%.[1]

Troubleshooting Guide

Problem: Poor separation during column chromatography.

  • Possible Cause: Incorrect solvent system (eluent).

  • Solution: The polarity of the eluent is critical for good separation.[5] If the compounds are eluting too quickly (high Rf values), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). If they are moving too slowly (low Rf values), increase the eluent's polarity. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Problem: The product does not crystallize during recrystallization.

  • Possible Cause 1: The chosen solvent is not appropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Solution 1: Test a range of solvents or solvent mixtures to find the optimal one. Common choices for esters include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Possible Cause 2: The sample is "oiling out" instead of crystallizing, which can happen if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.

  • Solution 2: Try adding a seed crystal to induce crystallization. Alternatively, allow the solution to cool more slowly. If it still oils out, redissolve the oil by heating and add slightly more solvent before attempting to cool again.

Problem: Low yield after purification.

  • Possible Cause 1: Product loss during aqueous washes.

  • Solution 1: Ensure the pH of the aqueous layer is controlled. Avoid using strong bases if your product is susceptible to hydrolysis. To recover any dissolved product, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent.

  • Possible Cause 2: Incomplete elution from the chromatography column.

  • Solution 2: After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check if any product remained adsorbed to the silica gel.

  • Possible Cause 3: Product co-distilled with a lower-boiling impurity during distillation.

  • Solution 3: Use a fractionating column and ensure a slow, controlled distillation rate to improve the separation efficiency between fractions.

Data on Purification Methods

Purification MethodImpurities Primarily RemovedExpected PurityScaleReference
Aqueous Wash (NaHCO₃) Acidic impurities (e.g., unreacted carboxylic acid)ModerateLab to Industrial[4]
Column Chromatography Impurities with different polarities (e.g., Methyl 2-hydroxy-6-methylbenzoate)High (>98%)Lab (mg to g)[5]
Recrystallization Solid impurities with different solubilitiesVery High (>99%)Lab to Industrial[2][6]
Reduced Pressure Distillation Non-volatile impurities, compounds with different boiling pointsVery High (>99.5%)Lab to Industrial[1]

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum operation, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation: Begin stirring and gradually reduce the pressure to the target vacuum (e.g., 80-100 Pa).[1]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first. When the temperature stabilizes at the boiling point of the desired product (e.g., 104-108 °C at 100 Pa), switch to a clean collection flask.[1]

  • Completion: Stop the distillation once the product has been collected, leaving behind any high-boiling or non-volatile residues. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness. Carefully add the sample to the top of the column.[5]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed to move the compounds down the column.[5]

  • Fraction Analysis: Collect fractions and analyze them using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude Product Contains Impurities check_purity Assess Purity & Identify Impurities (TLC, GC-MS, NMR) start->check_purity acid_impurity Is unreacted carboxylic acid present? check_purity->acid_impurity polar_impurity Are other polar impurities (e.g., hydroxy intermediate) present? acid_impurity->polar_impurity No wash Perform Aqueous Wash (e.g., NaHCO3 solution) acid_impurity->wash Yes final_purity Is final purity >99.5% required? polar_impurity->final_purity No chromatography Purify via Column Chromatography polar_impurity->chromatography Yes distillation Purify via Reduced Pressure Distillation final_purity->distillation Yes end_product Pure this compound final_purity->end_product No wash->polar_impurity chromatography->final_purity distillation->end_product

Caption: Troubleshooting workflow for selecting a purification strategy.

PurificationWorkflow cluster_0 Initial Cleanup cluster_1 High Purity Separation cluster_2 Final Product crude Crude Product workup Aqueous Workup (Remove Acids/Salts) crude->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate choice Choose Primary Method concentrate->choice chrom Column Chromatography choice->chrom  Small Scale / Polar Impurities distill Reduced Pressure Distillation choice->distill Large Scale / Boiling Point Difference   pure Pure Product (>99.5%) chrom->pure distill->pure characterize Characterize (NMR, GC, etc.) pure->characterize

Caption: General experimental workflow for the purification process.

References

Scale-up synthesis challenges for Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Methyl 2-methoxy-6-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a lower than expected yield of this compound during the methylation step of 2-hydroxy-6-methylbenzoate. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the methylation step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:

    • Incomplete Reaction: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. An extended reaction time or a slight increase in temperature may be necessary.

    • Reagent Stoichiometry: The molar ratio of the methylating agent (e.g., dimethyl sulfate) to the starting material and the base is critical. A molar ratio of dimethyl sulfate to methyl 2-hydroxy-6-methylbenzoate of 1.3-2.2:1 and a base-to-dimethyl sulfate molar ratio of 1.5-1.8:1 have been reported to be effective.[1]

    • Temperature Control: The methylation reaction is often exothermic. It is crucial to maintain the reaction temperature within the optimal range, typically between 30-45°C, to prevent side reactions and degradation of the product.[1]

    • Base Addition: The dropwise addition of the base (e.g., sodium hydroxide solution) helps to control the reaction temperature and maintain a stable pH.

Issue 2: Impurities in the Final Product

  • Question: Our final product of this compound shows significant impurities after purification. What are the common impurities and how can we improve the purity?

  • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

    • Common Impurities: A common impurity is the starting material, methyl 2-hydroxy-6-methylbenzoate. Over-methylation can also lead to byproducts.

    • Purification Methods:

      • Distillation: Reduced pressure distillation is an effective method for purifying this compound on a larger scale. A distillation temperature of 104-108°C at an absolute pressure of 100Pa has been shown to yield a product with a purity of over 99.5%.[1]

      • Recrystallization: For smaller scales or for achieving very high purity, recrystallization from a suitable solvent system can be employed.

      • Column Chromatography: While more common in laboratory settings, column chromatography can be used for the purification of smaller batches to remove closely related impurities.

Issue 3: Difficulties in the Subsequent Hydrolysis Step

  • Question: We are facing challenges in the hydrolysis of this compound to 2-methoxy-6-methylbenzoic acid, leading to incomplete conversion. What are the key parameters to control?

  • Answer: Incomplete hydrolysis can be a significant issue. To ensure a complete reaction, consider the following:

    • Reaction Temperature: The hydrolysis reaction typically requires elevated temperatures, in the range of 80-100°C.[1]

    • Reaction Time: The reaction should be monitored until completion, which may take several hours.

    • Base Concentration and Stoichiometry: The concentration and molar ratio of the base (e.g., sodium hydroxide) to the ester are important. A molar ratio of approximately 1.01-1.05:1 of alkali to this compound is recommended.[1]

    • pH Adjustment: After the reaction is complete, careful adjustment of the pH to 1-2 with an acid (e.g., hydrochloric acid or sulfuric acid) is necessary to precipitate the final product, 2-methoxy-6-methylbenzoic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound on a larger scale?

A1: A common industrial synthesis route involves a multi-step process that starts from a readily available precursor. A representative synthesis is the methylation of methyl 2-hydroxy-6-methylbenzoate. This is often followed by hydrolysis to produce 2-methoxy-6-methylbenzoic acid, which is a key intermediate for various fine chemicals and pharmaceuticals.[1][2]

Q2: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the progress of the reaction and determining the purity of the final product.[1] Gas Chromatography (GC) can also be used. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q3: Are there any "green" or more environmentally friendly synthesis methods being explored for similar methyl benzoates?

A3: Yes, research is ongoing to develop greener synthesis routes for methyl benzoates to avoid the use of harsh reagents and minimize waste. The use of solid acid catalysts is one such approach, as they are often recoverable and can be reused, reducing the generation of acidic wastewater.[3] Enzymatic synthesis using lipases is another green alternative being investigated, although its scalability can be a challenge.[4]

Quantitative Data Summary

ParameterValueReference
Methylation Reaction Temperature 30-45 °C[1]
Methylation Reaction Time 1-2 hours[1]
Molar Ratio (Dimethyl Sulfate:Substrate) 1.3-2.2 : 1[1]
Molar Ratio (Alkali:Dimethyl Sulfate) 1.5-1.8 : 1[1]
Hydrolysis Reaction Temperature 80-100 °C[1]
Molar Ratio (Alkali:Ester) for Hydrolysis 1.01-1.05 : 1[1]
Purity after Reduced Pressure Distillation > 99.5%[1]
Distillation Conditions 104-108 °C at 100Pa[1]

Experimental Protocols

Methylation of Methyl 2-hydroxy-6-methylbenzoate

  • Charge the reactor with the crude methyl 2-hydroxy-6-methylbenzoate.

  • Add dimethyl sulfate (1.3-2.2 molar equivalents).

  • Heat the mixture to 35-40°C.

  • Slowly add a 30% sodium hydroxide solution (1.5-1.8 molar equivalents relative to dimethyl sulfate) dropwise, ensuring the temperature does not exceed 45°C.

  • After the addition is complete, continue stirring for 1-2 hours until the reaction is complete as monitored by HPLC.

  • Allow the layers to stand and separate.

  • Wash the organic layer with water to obtain the crude this compound.[1]

Purification by Reduced Pressure Distillation

  • Transfer the crude this compound to a distillation flask.

  • Apply a vacuum to the system, aiming for an absolute pressure of around 100 Pa.

  • Heat the flask to distill the product at a temperature of 104-108°C.

  • Collect the fractions of purified this compound.

Visualizations

SynthesisWorkflow cluster_methylation Methylation Step cluster_purification Purification Step Start Methyl 2-hydroxy-6-methylbenzoate Reaction Methylation (30-45°C) Start->Reaction Reagents Dimethyl Sulfate Sodium Hydroxide Reagents->Reaction CrudeProduct Crude Methyl 2-methoxy-6-methylbenzoate Reaction->CrudeProduct Distillation Reduced Pressure Distillation (104-108°C, 100Pa) CrudeProduct->Distillation FinalProduct Pure Methyl 2-methoxy-6-methylbenzoate (>99.5% Purity) Distillation->FinalProduct

Caption: Synthesis and Purification Workflow for this compound.

TroubleshootingLogic Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WrongStoichiometry Incorrect Stoichiometry? Start->WrongStoichiometry TempControl Poor Temperature Control? Start->TempControl Sol_Monitor Monitor with HPLC, Extend Reaction Time IncompleteReaction->Sol_Monitor Yes Sol_Ratio Adjust Reagent Molar Ratios WrongStoichiometry->Sol_Ratio Yes Sol_Temp Maintain Temperature (30-45°C) TempControl->Sol_Temp Yes

Caption: Troubleshooting Logic for Low Yield in Methylation Reaction.

References

Technical Support Center: Optimizing Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize methylation reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of a methylation reaction?

The success of a methylation reaction is primarily influenced by several factors:

  • Temperature: Enzymes have an optimal temperature range for activity. Temperatures that are too low will slow the reaction rate, while excessively high temperatures can cause the enzyme to denature and lose function.[1][2][3]

  • Reaction Time: The incubation time must be sufficient for the enzyme to methylate the target substrate completely. However, excessively long incubation times do not significantly increase methylation and can lead to non-specific reactions.[4]

  • Enzyme and Substrate Concentration: The ratio of methyltransferase to DNA is crucial. A common recommendation is 4-25 units of methyltransferase per microgram of DNA.[4] The volume of the DNA solution should not exceed 25% of the total reaction volume to avoid inhibiting the reaction.[4]

  • Purity of Substrate: Contaminants in the DNA or other substrate preparations can inhibit enzyme activity. It is essential to use highly purified substrates for optimal results.[5]

  • pH and Salt Concentration: Like all enzymatic reactions, methylation is sensitive to the pH and salt concentration of the reaction buffer. It is critical to use the buffer recommended by the enzyme manufacturer. Changes in pH can denature the enzyme.[3]

Q2: How can I determine the optimal temperature for my specific methylation reaction?

The optimal temperature can vary depending on the specific methyltransferase enzyme and the substrate. While many methyltransferases have an optimal temperature around 37°C, it is always best to consult the manufacturer's datasheet for the specific enzyme you are using. For some applications, such as methylation-specific PCR, a gradient PCR can be performed to empirically determine the optimal annealing temperature that maximizes the yield of the desired methylated product.[6]

Q3: What is a "touchdown PCR" and how can it help in methylation analysis?

Touchdown PCR is a technique used to increase the specificity and efficiency of PCR amplification, which can be particularly useful in methylation studies. It involves starting the PCR at a high annealing temperature for the initial cycles and then gradually decreasing the temperature in subsequent cycles. This approach helps to favor the amplification of the intended product and can overcome PCR bias towards unmethylated DNA.[7]

Q4: My DNA seems to be incompletely converted after bisulfite treatment. What could be the cause?

Incomplete bisulfite conversion is a common issue in DNA methylation analysis. Potential causes include:

  • Impure DNA: The presence of contaminants can interfere with the bisulfite conversion process.[5]

  • Incorrect Reagent Preparation: Ensure that the CT Conversion Reagent is properly prepared and that all liquid is at the bottom of the tube before starting the reaction.[5]

  • Suboptimal Incubation Time or Temperature: The duration and temperature of the bisulfite treatment are critical for complete conversion. Refer to the kit manufacturer's protocol for recommended conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Methylation Inactive enzymeEnsure proper storage and handling of the methyltransferase. Use a fresh aliquot of the enzyme.
Suboptimal reaction temperatureVerify the optimal temperature for your specific enzyme from the manufacturer's datasheet. Consider performing a temperature optimization experiment.
Insufficient incubation timeIncrease the incubation time. For many standard protocols, 1 hour is sufficient, but this can be extended to 4 hours.[4]
Incorrect enzyme-to-substrate ratioOptimize the concentration of the methyltransferase. A typical starting point is 4-25 units per µg of DNA.[4]
Presence of inhibitors in the substrateEnsure the DNA or other substrate is highly purified.
Incomplete Methylation Insufficient S-adenosylmethionine (SAM)Ensure the correct concentration of the methyl donor, SAM, is used as specified in the protocol.
Short incubation timeExtend the reaction time to allow for complete methylation.[4]
Suboptimal enzyme concentrationIncrease the amount of methyltransferase in the reaction.
PCR Failure Post-Bisulfite Conversion Poor primer designDesign primers that are 24-32 nucleotides in length and avoid mixed bases at the 3' end.[5]
Inappropriate polymeraseUse a hot-start Taq polymerase. Proofreading polymerases are not recommended as they cannot read uracil.[5]
Large amplicon sizeAim for amplicon sizes around 200 bp, as bisulfite treatment can cause DNA strand breaks.[5]
Insufficient template DNAUse 2-4 µl of eluted bisulfite-converted DNA per PCR reaction.[5]
PCR Bias Towards Unmethylated DNA Suboptimal annealing temperatureIncrease the annealing temperature or use a touchdown PCR protocol to improve amplification of methylated DNA.[7]

Experimental Protocols

Standard DNA Methylation Protocol (using a generic Methyltransferase)
  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free Water: up to 50 µl

    • 10X Methyltransferase Reaction Buffer: 5 µl

    • Diluted S-adenosylmethionine (SAM) (1600 µM): 5 µl

    • DNA (up to 1 µg): X µl

    • Methyltransferase (4–25 units): 1 µl

  • Mixing: Gently mix the reaction by pipetting up and down at least six times.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1 hour.[4] For difficult substrates, the incubation time can be extended up to 4 hours.[4]

  • Reaction Termination: Stop the reaction by heat inactivation at 65°C for 20 minutes.[4]

  • Purification: The methylated DNA can be purified using a standard DNA purification kit.

Touchdown PCR Protocol for Methylation Analysis

This is an example protocol and may require optimization for different genes.

  • Initial Denaturation: 95°C for 5 minutes.

  • Touchdown Cycles (e.g., for MGMT gene): [7]

    • 5 cycles of: 95°C for 30s, 60°C for 45s, 72°C for 45s.

    • 5 cycles of: 95°C for 30s, 57°C for 45s, 72°C for 45s.

    • 5 cycles of: 95°C for 30s, 54°C for 45s, 72°C for 45s.

  • Amplification Cycles: 35 cycles of: 95°C for 30s, 51°C for 45s, 72°C for 45s.

  • Final Extension: 72°C for 4 minutes.

Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference
Incubation Temperature 37°C (Enzyme-dependent)Always check the manufacturer's recommendation for the specific methyltransferase.[4]
Incubation Time 1 - 4 hoursOvernight incubations typically do not provide a significant increase in methylation.[4]
Enzyme Concentration 4 - 25 units/µg DNAThe optimal amount may vary depending on the substrate and enzyme.[4]
DNA Volume ≤ 25% of total reaction volumeHigher volumes can inhibit the reaction by altering pH or salt concentration.[4]
SAM Concentration 160 µM (final)For up to 1 µg DNA in a 50 µl reaction. Adjust for larger amounts of DNA.[4]
Heat Inactivation 65°C for 20 minutesThis step stops the enzymatic reaction.[4]

Visualizations

Methylation_Workflow cluster_prep Sample Preparation cluster_reaction Methylation Reaction cluster_analysis Downstream Analysis DNA_Extraction DNA Extraction Purity_Check Purity & Concentration Check DNA_Extraction->Purity_Check Reaction_Setup Reaction Setup (Enzyme, DNA, Buffer, SAM) Purity_Check->Reaction_Setup Incubation Incubation (Temp & Time Optimization) Reaction_Setup->Incubation Heat_Inactivation Heat Inactivation Incubation->Heat_Inactivation Optional_Purification Optional: Purification Heat_Inactivation->Optional_Purification Analysis Analysis (e.g., Bisulfite-Seq, MSP) Optional_Purification->Analysis

Caption: General workflow for an enzymatic methylation reaction.

Troubleshooting_Logic cluster_temp_time Temperature & Time cluster_reagents Reagents cluster_ratio Ratios Start Problem: Low/No Methylation Check_Temp Is temperature optimal for the enzyme? Start->Check_Temp Check_Time Is incubation time sufficient? Start->Check_Time Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_SAM Is SAM concentration correct? Start->Check_SAM Check_Substrate Is the substrate pure? Start->Check_Substrate Check_Ratio Is the enzyme:substrate ratio correct? Start->Check_Ratio Optimize_Temp Action: Optimize Temperature Check_Temp->Optimize_Temp Increase_Time Action: Increase Incubation Time Check_Time->Increase_Time Use_New_Enzyme Action: Use Fresh Enzyme Check_Enzyme->Use_New_Enzyme Adjust_SAM Action: Adjust SAM Concentration Check_SAM->Adjust_SAM Purify_Substrate Action: Re-purify Substrate Check_Substrate->Purify_Substrate Adjust_Ratio Action: Optimize Enzyme:Substrate Ratio Check_Ratio->Adjust_Ratio

References

Methyl 2-methoxy-6-methylbenzoate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of Methyl 2-methoxy-6-methylbenzoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to strong acids or bases, oxidizing agents, and high temperatures. The ester and methoxy functional groups are the most susceptible moieties to chemical transformation.

Q2: What is the expected shelf-life of this compound under standard storage conditions?

A2: While specific stability data for this compound is not extensively published, related compounds like Methyl 2-methoxybenzoate are stable at room temperature in closed containers under normal storage and handling conditions. For optimal stability, it is recommended to store the compound in a cool, dry, and dark place.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent rapid and potentially hazardous reactions.

Troubleshooting Guides

Issue 1: Unexpectedly low assay results for this compound in my formulation.

Possible Cause 1: Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions. This reaction will convert the ester into 2-methoxy-6-methylbenzoic acid and methanol, leading to a decrease in the concentration of the parent compound.

Troubleshooting Steps:

  • pH Measurement: Check the pH of your formulation or solvent system. Extreme pH values can accelerate hydrolysis.

  • Buffer Selection: If working with aqueous solutions, ensure the use of a suitable buffer system to maintain a neutral pH.

  • Temperature Control: Hydrolysis rates increase with temperature. Store and handle your samples at the recommended temperature.

Possible Cause 2: Oxidative Degradation

Although less common for the primary structure, oxidative degradation can occur, especially in the presence of impurities, metal ions, or exposure to light and air.

Troubleshooting Steps:

  • Inert Atmosphere: If sensitivity to oxidation is suspected, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: Consider the addition of a suitable antioxidant to your formulation if compatible with your experimental design.

  • Light Protection: Store the compound and your samples in amber vials or otherwise protected from light to prevent photo-oxidation.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

Possible Cause: Formation of Degradation Products

The appearance of new peaks in your analytical chromatogram (e.g., HPLC or GC) is a strong indicator of degradation. The primary degradation product is likely 2-methoxy-6-methylbenzoic acid resulting from hydrolysis.

Troubleshooting Steps:

  • Peak Identification: Use a reference standard of 2-methoxy-6-methylbenzoic acid to confirm the identity of the main degradation peak.

  • Forced Degradation Study: To understand the degradation profile of your compound in your specific matrix, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.

Stability and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkage. Under acidic or basic conditions, the ester is cleaved to form 2-methoxy-6-methylbenzoic acid and methanol.

Hydrolysis Pathway

Hydrolysis_Pathway M2M6MB This compound H2O H₂O (Acid/Base) M2M6MB->H2O Products 2-methoxy-6-methylbenzoic acid + Methanol H2O->Products

Caption: Hydrolysis of this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted to your specific needs.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV)

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of this compound in Methanol Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (80°C) Prep->Thermal Photo Photodegradation (ICH Q1B) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating HPLC method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a vial and heat at 80°C for 48 hours.

    • Dissolve the sample in methanol for analysis.

  • Photodegradation:

    • Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes the expected outcomes of a forced degradation study based on the known chemistry of similar compounds. The actual percentage of degradation may vary depending on the specific experimental conditions.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis 0.1 N HCl60°C24 hours2-methoxy-6-methylbenzoic acid
Base Hydrolysis 0.1 N NaOHRoom Temp.4 hours2-methoxy-6-methylbenzoic acid
Oxidation 3% H₂O₂Room Temp.24 hoursPotential minor oxidation products
Thermal Dry Heat80°C48 hoursMinimal degradation expected
Photolytic ICH Q1BAmbient-Potential for minor degradation

Technical Support Center: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methoxy-6-methylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methylation reaction of Methyl 2-hydroxy-6-methylbenzoate is incomplete, resulting in a low yield of the desired this compound. What are the common causes and solutions?

A1: Incomplete methylation is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Methylating Agent: An inadequate amount of the methylating agent, such as dimethyl sulfate, is a primary cause. Ensure the correct molar ratio is used.

  • Improper pH Control: The reaction requires a basic medium to deprotonate the hydroxyl group, making it a more potent nucleophile. Insufficient base will slow down or stall the reaction.

  • Low Reaction Temperature: The reaction temperature needs to be optimal to ensure a reasonable reaction rate without causing degradation of reactants or products.

  • Poor Quality Starting Material: The presence of impurities in the starting Methyl 2-hydroxy-6-methylbenzoate can interfere with the reaction.

Troubleshooting Steps:

  • Verify Molar Ratios: Double-check the calculations for the molar equivalents of the methylating agent and the base relative to the starting material.

  • Monitor pH: Ensure the pH of the reaction mixture is maintained in the optimal basic range throughout the addition of the methylating agent.

  • Control Temperature: Maintain the recommended reaction temperature. A slight increase might improve the reaction rate, but monitor for potential side product formation.

  • Purify Starting Material: If impurities are suspected, purify the Methyl 2-hydroxy-6-methylbenzoate before the methylation step.

Q2: I am observing significant hydrolysis of the ester group during the synthesis. How can I minimize this side reaction?

A2: Hydrolysis of the methyl ester back to the carboxylic acid can occur, especially under basic conditions if water is present and the temperature is elevated for extended periods.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.

  • Control Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal stopping point.

  • Temperature Management: Carry out the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

Q3: The purification of the final product by distillation is proving difficult, and I am getting a low recovery of pure this compound. What could be the issue?

A3: Purification challenges can arise from several factors:

  • Presence of Close-Boiling Impurities: Incomplete methylation can result in the starting material, Methyl 2-hydroxy-6-methylbenzoate, remaining in the crude product. The boiling points of the starting material and the product might be close, making separation by distillation difficult.

  • Thermal Decomposition: The product might be susceptible to decomposition at high temperatures.

  • Inadequate Vacuum: An insufficient vacuum during vacuum distillation will require higher temperatures, which can lead to decomposition.

Solutions:

  • Pre-purification: Consider a column chromatography step before distillation to remove the majority of polar impurities, such as the unreacted starting material.

  • Optimize Distillation: Use a high-quality vacuum pump and accurately measure the pressure. This will allow for distillation at a lower temperature, minimizing thermal degradation.[1]

  • Alternative Purification: If distillation remains problematic, flash column chromatography on silica gel is a viable alternative for obtaining a high-purity product.

Q4: What are the key safety precautions to consider when working with dimethyl sulfate?

A4: Dimethyl sulfate is a potent alkylating agent and is highly toxic, carcinogenic, and corrosive. Strict safety protocols are mandatory.

  • Work in a Fume Hood: Always handle dimethyl sulfate in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.

  • Quenching: Have a quenching solution, such as a concentrated ammonia solution, readily available to neutralize any spills.

  • Waste Disposal: Dispose of all waste containing dimethyl sulfate according to your institution's hazardous waste disposal procedures.

Quantitative Data Summary

Table 1: Reaction Conditions for Methylation of Methyl 2-hydroxy-6-methylbenzoate

ParameterValueReference
Starting MaterialMethyl 2-hydroxy-6-methylbenzoate[1]
Methylating AgentDimethyl Sulfate[1]
Base30% Sodium Hydroxide Solution[1]
Molar Ratio (Starting Material:Dimethyl Sulfate)1 : 1.5[1]
Molar Ratio (Dimethyl Sulfate:Base)1 : 1.5-1.8 (by molar weight)[1]
Reaction Temperature< 40 °C[1]
Reaction Time1 hour (post-addition)[1]
Crude Product Purity (HPLC)95.7%[1]

Table 2: Purification by Reduced Pressure Distillation

ParameterValueReference
Absolute Pressure100 Pa[1]
Distillation Temperature104-108 °C[1]
Purity after Distillation> 99.5%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation

This protocol is based on the methylation of Methyl 2-hydroxy-6-methylbenzoate.

Materials:

  • Methyl 2-hydroxy-6-methylbenzoate

  • Dimethyl sulfate

  • 30% Sodium hydroxide solution

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of Methyl 2-hydroxy-6-methylbenzoate, add dimethyl sulfate (1.5 molar equivalents).

  • Heat the mixture to 40-45 °C.

  • Slowly add a 30% sodium hydroxide solution (2.3 molar equivalents), ensuring the temperature does not exceed 40 °C.

  • After the addition is complete, continue stirring for 1 hour.

  • Allow the reaction mixture to stand and separate into layers.

  • Separate the oil layer and wash it with water.

  • The resulting crude product can be purified by reduced pressure distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Methyl 2-hydroxy-6-methylbenzoate methylation Methylation with Dimethyl Sulfate & NaOH start->methylation crude_product Crude Methyl 2-methoxy-6-methylbenzoate methylation->crude_product distillation Reduced Pressure Distillation crude_product->distillation final_product Pure Methyl 2-methoxy-6-methylbenzoate distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide low_yield Low Yield of This compound incomplete_methylation Incomplete Methylation? low_yield->incomplete_methylation hydrolysis Ester Hydrolysis? low_yield->hydrolysis purification_loss Purification Loss? low_yield->purification_loss check_reagents Verify Molar Ratios of Dimethyl Sulfate & Base incomplete_methylation->check_reagents Yes check_conditions Optimize Temperature & Reaction Time incomplete_methylation->check_conditions Yes hydrolysis->check_conditions Yes anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes optimize_distillation Optimize Vacuum & Temperature for Distillation purification_loss->optimize_distillation Yes alt_purification Consider Column Chromatography purification_loss->alt_purification Yes

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Methyl 2-methoxy-6-methylbenzoate and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and fine chemical synthesis, the nuanced differences between structural isomers can significantly impact their physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of Methyl 2-methoxy-6-methylbenzoate and two of its positional isomers: Methyl 3-methoxy-2-methylbenzoate and Methyl 4-methoxy-2-methylbenzoate. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.

Physicochemical and Spectroscopic Properties

The positioning of the methoxy and methyl groups on the benzoate ring profoundly influences the physical and spectroscopic characteristics of these isomers. A summary of their key properties is presented below.

PropertyThis compoundMethyl 3-methoxy-2-methylbenzoateMethyl 4-methoxy-2-methylbenzoate
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol [1]180.20 g/mol
Boiling Point Not availableNot available98 °C at 0.5 mmHg[2]
Melting Point Not availableNot availableNot available
CAS Number Not available42981-93-1[1]35598-05-1[2]

Spectroscopic Data Comparison

Spectroscopic Data This compound Methyl 3-methoxy-2-methylbenzoate Methyl 4-methoxy-2-methylbenzoate
¹H NMR (CDCl₃) No data availableNo data availableδ 7.81 (d, J=9 Hz, 1H), 6.86 (d, J=3 Hz, 1H), 6.83 (dd, J=9, 3 Hz, 1H), 3.78 (s, 3H), 3.75 (s, 3H), 2.49 (s, 3H)[2]
¹³C NMR No data availableNo data availableNo data available
IR (cm⁻¹) No data availableNo data availableNo data available
Mass Spec. (m/z) No data availableNo data availableESI-MS m/z 181 ([M+H]⁺)[2]

Synthesis and Reactivity

The primary route for the synthesis of these methyl benzoate isomers is the Fischer esterification of the corresponding substituted benzoic acids. The general principle involves the acid-catalyzed reaction of the carboxylic acid with methanol.

The reactivity of the benzene ring in electrophilic aromatic substitution is influenced by the electronic effects of the methoxy and methyl substituents. The methoxy group is an activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The ester group is a deactivating meta-director. The interplay of these directing effects, along with steric hindrance, dictates the regioselectivity of further chemical modifications. For this compound, the steric hindrance from the two ortho substituents is expected to significantly influence its reactivity.

Experimental Protocols

General Protocol for Fischer Esterification of Substituted Benzoic Acids

This protocol describes a general method for the synthesis of methyl benzoate isomers via Fischer esterification.

Materials:

  • Substituted benzoic acid (e.g., 2-methoxy-6-methylbenzoic acid)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation to yield the pure methyl benzoate isomer.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified ester in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts (δ) in ppm relative to TMS, coupling constants (J) in Hz, and integration values.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified ester using a Fourier-transform infrared (FTIR) spectrometer, either as a neat liquid film on a salt plate or using an attenuated total reflectance (ATR) accessory.

  • Identify the characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS):

  • Introduce the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or a direct infusion electrospray ionization (ESI-MS) source.

  • Obtain the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to further support the structure of the ester.

Visualizing the Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the methyl benzoate isomers discussed.

G Synthesis and Characterization Workflow of Methyl Benzoate Isomers cluster_synthesis Synthesis cluster_analysis Characterization start Substituted Benzoic Acid esterification Fischer Esterification start->esterification reagents Methanol, Sulfuric Acid reagents->esterification workup Workup and Purification esterification->workup product Purified Methyl Benzoate Isomer workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data (δ, J, ν, m/z) nmr->data ir->data ms->data structure Structure Confirmation data->structure

Caption: A generalized workflow for the synthesis and spectroscopic characterization of methyl benzoate isomers.

Conclusion

This guide highlights the key differences and similarities between this compound and its selected isomers based on available data. While a complete dataset for all compounds is not yet publicly available, the provided information on their synthesis, and the detailed spectroscopic data for Methyl 4-methoxy-2-methylbenzoate, offer a valuable starting point for researchers. The distinct substitution patterns are expected to lead to discernible differences in their spectroscopic signatures and chemical reactivity. Further experimental investigation is warranted to fully elucidate the properties and potential applications of these closely related benzoate esters.

References

Comparative Analysis of Synthetic Routes to Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 2-methoxy-6-methylbenzoate is a valuable building block in the synthesis of various complex molecules. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into their respective methodologies, yields, and starting materials.

Executive Summary

Two primary synthetic strategies for this compound are detailed and compared. The first is a multi-step route commencing from 2-methyl-6-nitrobenzoic acid, proceeding through reduction, diazotization, and methylation. The second approach employs a more direct directed ortho-metalation of 2-methoxybenzoic acid. This comparison finds that while the multi-step route utilizes readily available starting materials, the directed ortho-metalation pathway offers a significantly shorter and potentially more efficient synthesis of the carboxylic acid precursor. Both routes would culminate in a final esterification step to yield the target molecule.

Data Presentation

ParameterRoute 1: Multi-step Synthesis from 2-Methyl-6-nitrobenzoic AcidRoute 2: Directed Ortho-metalation of 2-Methoxybenzoic Acid
Starting Material 2-Methyl-6-nitrobenzoic acid2-Methoxybenzoic acid
Key Intermediates 2-Amino-6-methylbenzoic acid, Methyl 2-hydroxy-6-methylbenzoateLithiated 2-methoxybenzoic acid
Number of Key Steps 3 (Reduction, Diazotization/Hydrolysis, Methylation) + Esterification1 (Directed Ortho-metalation) + Esterification
Reported Yield 95.7% (crude methyl ester after methylation)[1]71% (for 2-methoxy-6-methylbenzoic acid)
Purity 95.7% (HPLC for crude methyl ester)[1]Not specified for the crude product
Key Reagents Pd/C or Pt/C, H₂, NaNO₂, H₂SO₄, Methanol, Dimethyl sulfate, NaOHs-BuLi, TMEDA, Methyl iodide
Reaction Conditions Varied: Hydrogenation (60-90°C, 0.5-1.5 MPa), Diazotization (0-5°C), Methylation (30-45°C)[1]Cryogenic (-78°C)

Experimental Protocols

Route 1: Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This synthetic pathway involves a three-step process to obtain the crude this compound, which is then typically hydrolyzed and re-esterified for purification.

Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid 2-Methyl-6-nitrobenzoic acid is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst. The reaction is carried out under a hydrogen atmosphere (0.5-1.5 MPa) at a temperature of 60-90°C until the starting material is consumed, yielding 2-amino-6-methylbenzoic acid.[1]

Step 2: Diazotization, Hydrolysis, and Esterification The resulting 2-amino-6-methylbenzoic acid is dissolved in methanol and treated with a diazotization reagent, such as sodium nitrite in the presence of sulfuric acid, at a low temperature (0-5°C). The diazonium salt is then hydrolyzed in situ, and the resulting 2-hydroxy-6-methylbenzoic acid is esterified in the methanol solvent to produce Methyl 2-hydroxy-6-methylbenzoate.[1]

Step 3: Methylation of Methyl 2-hydroxy-6-methylbenzoate The crude Methyl 2-hydroxy-6-methylbenzoate is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. The reaction is typically run at 30-45°C for 1-2 hours. An aqueous workup provides the crude this compound. For instance, 41 g of crude Methyl 2-hydroxy-6-methylbenzoate reacted with 21.3 g of dimethyl sulfate and 34.6 g of 30% sodium hydroxide solution yielded 39 g of crude this compound with a purity of 95.7% by HPLC.[1]

Final Step: Hydrolysis and Esterification (Purification) The crude methyl ester can be hydrolyzed to 2-methoxy-6-methylbenzoic acid by heating with aqueous sodium hydroxide. The resulting acid is then isolated and can be re-esterified under standard Fischer esterification conditions (methanol and a catalytic amount of strong acid) to yield the pure this compound.

Route 2: Directed Ortho-metalation of 2-Methoxybenzoic Acid

This route provides a more direct synthesis of the carboxylic acid precursor to the target ester.

Step 1: Directed Ortho-metalation and Methylation Unprotected 2-methoxybenzoic acid is dissolved in tetrahydrofuran (THF) and cooled to -78°C. A solution of s-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is then added to effect deprotonation at the position ortho to the carboxylate group (the 6-position). After stirring for a couple of hours at this low temperature, the reaction is quenched by the addition of methyl iodide. This introduces the methyl group at the 6-position, yielding 2-methoxy-6-methylbenzoic acid upon acidic workup. A reported yield for this transformation is 71%.

Final Step: Esterification The 2-methoxy-6-methylbenzoic acid obtained from the directed ortho-metalation step is then esterified to the target molecule, this compound. A standard procedure for this would be Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: Directed Ortho-metalation A1 2-Methyl-6-nitrobenzoic acid B1 2-Amino-6-methylbenzoic acid A1->B1 Reduction (Pd/C, H₂) C1 Methyl 2-hydroxy-6-methylbenzoate B1->C1 Diazotization, Hydrolysis, Esterification D1 Crude this compound C1->D1 Methylation (DMS, NaOH) E1 2-Methoxy-6-methylbenzoic acid D1->E1 Hydrolysis F1 This compound E1->F1 Esterification A2 2-Methoxybenzoic acid B2 2-Methoxy-6-methylbenzoic acid A2->B2 1. s-BuLi, TMEDA 2. MeI C2 This compound B2->C2 Esterification

Caption: Comparative workflow of the two synthetic routes to this compound.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 2-methoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-methoxy-6-methylbenzoate, a key building block in various chemical syntheses, can be approached through several distinct pathways. The selection of a specific route and the reagents involved is critical, influencing overall yield, purity, cost, and environmental impact. This guide provides a comparative analysis of different synthetic strategies, focusing on alternative reagents and methodologies, supported by experimental data and detailed protocols.

Two primary strategic approaches are commonly employed to synthesize the target molecule. Both strategies converge on the key intermediate, 2-methoxy-6-methylbenzoic acid, which is then esterified.

  • Strategy A: Multi-Step Synthesis from a Nitro-Aromatic Precursor. This classical approach involves the transformation of functional groups on the aromatic ring to build the desired structure.

  • Strategy B: Directed Ortho-Metalation (DoM). This modern approach offers a more direct route by selectively functionalizing a C-H bond ortho to a directing group.

This guide will compare these strategies and further explore reagent alternatives for the final esterification step.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product start1 2-Methyl-6-nitrobenzoic Acid (Strategy A) intermediate 2-Methoxy-6-methylbenzoic Acid start1->intermediate Multi-Step Synthesis: 1. Reduction 2. Diazotization/Hydrolysis 3. Methylation start2 2-Methoxybenzoic Acid (Strategy B) start2->intermediate Directed Ortho-Metalation (DoM): 1. Lithiation (s-BuLi/TMEDA) 2. Methylation (MeI) final_product This compound intermediate->final_product Esterification

Fig 1. Overall Synthetic Strategies.

Comparison of Pathways to 2-methoxy-6-methylbenzoic Acid

The primary divergence in synthesizing this compound lies in the preparation of its carboxylic acid precursor. Below is a comparison of the two main strategies.

Strategy A: Multi-Step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This classical pathway involves a sequence of reliable, well-established reactions. A representative synthesis is detailed in Chinese patent CN113072441A, which involves reduction of the nitro group, diazotization of the resulting amine to a hydroxyl group, and finally methylation of the hydroxyl group.[1]

Strategy B: Directed Ortho-Metalation (DoM) of 2-Methoxybenzoic Acid

This modern, one-pot approach offers a more elegant and direct route. It utilizes the existing methoxy and carboxylate groups to direct metalation (lithiation) to the C6 position, which is then quenched with a methylating agent.[2][3][4] This method avoids the multiple steps of functional group interconversion seen in Strategy A.[5][6]

Data Comparison: Strategy A vs. Strategy B
MetricStrategy A (Multi-Step Synthesis)Strategy B (Directed Ortho-Metalation)
Starting Material 2-Methyl-6-nitrobenzoic Acid2-Methoxybenzoic Acid
Key Reagents Pd/C, H₂, NaNO₂, H₂SO₄, Dimethyl Sulfate, NaOHs-BuLi, TMEDA, Methyl Iodide (MeI)
Number of Steps 3-4 steps to the intermediate acid1 pot (2 steps) to the intermediate acid
Reported Yield High yield per step (e.g., >95% for hydrolysis)[1]71% (overall for the one-pot reaction)[3]
Reaction Conditions Varied: Hydrogenation (60-90°C, 0.5-1.5 MPa), Methylation (30-45°C)[1]Cryogenic: -78°C[2][3]
Advantages Uses conventional reagents; avoids highly pyrophoric organolithiums.High atom economy; rapid access to the key intermediate.
Disadvantages Long synthetic sequence; generates more waste.Requires cryogenic temperatures and handling of pyrophoric s-BuLi.

Comparison of Reagents for the Final Esterification Step

Once 2-methoxy-6-methylbenzoic acid is obtained, the final step is its conversion to the methyl ester. This can be achieved through several methods, with the choice of reagent impacting reaction conditions, yield, and safety.

Method 1: Classical Fischer Esterification

This is an equilibrium-controlled reaction involving heating the carboxylic acid with an excess of methanol in the presence of an acid catalyst.

  • Conventional Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TsOH) are effective but can lead to difficult workups and corrosive waste streams.[7][8]

  • Alternative "Green" Catalysts : To mitigate the issues with mineral acids, solid acid catalysts have been developed. These are often reusable and simplify product purification. A Zr/Ti solid acid has been shown to be effective for the esterification of various benzoic acids with methanol.[7][8] Another alternative involves using dihalohydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can catalyze the reaction under mild conditions.[9]

Method 2: Esterification via Alkylation with Methylating Agents

This approach involves deprotonating the carboxylic acid with a base, followed by reaction with a methylating agent. A more direct, though often more hazardous, method involves direct reaction with potent methylating agents.

  • Conventional Methylating Agents : Reagents like dimethyl sulfate and methyl iodide are highly effective but are toxic and carcinogenic.[10] Diazomethane is also highly efficient but is explosive and toxic.

  • Alternative "Green" Methylating Agents : Dimethyl carbonate (DMC) has emerged as an environmentally benign substitute for traditional methylating agents.[11] It is non-toxic and can serve as both the reagent and solvent. The reaction often requires higher temperatures (160-200°C) and can be accelerated using microwave irradiation or zeolite catalysts like NaY faujasite.[11][12][13][14]

Data Comparison: Esterification Reagents
Reagent/CatalystMethodTypical ConditionsYieldAdvantagesDisadvantages
H₂SO₄ / Methanol Fischer EsterificationReflux (65°C), excess MeOHGood to High (>80%)[15]Inexpensive, readily available.Corrosive, difficult workup, waste generation.[8]
Zr/Ti Solid Acid / Methanol Fischer Esterification120°C, 24h~90% (for similar substrates)[8]Reusable catalyst, easier purification.Higher temperature, longer reaction time.
Dimethyl Carbonate (DMC) / DBU Alkylation160-190°C, MicrowaveExcellent (>95% for similar phenols)[11][13]Green reagent, high selectivity.[11]High temperatures/pressures required.
Dimethyl Sulfate / Base Alkylation75-100°CVery High (>99%)[10]Highly efficient, fast reaction.Extremely toxic and carcinogenic.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-6-methylbenzoic Acid via DoM (Strategy B)

This protocol is adapted from Nguyen, T-H. et al., Org. Lett., 2006.[3]

  • To a solution of 2-methoxybenzoic acid (1.0 equiv) and TMEDA (2.2 equiv) in anhydrous THF at -78°C under an argon atmosphere, add s-BuLi (2.2 equiv) dropwise.

  • Stir the reaction mixture at -78°C for 2 hours to ensure complete formation of the dianion.

  • Quench the reaction by adding an excess of methyl iodide (MeI).

  • Allow the reaction to warm to room temperature.

  • Perform an aqueous workup by adding water and acidifying the solution with HCl.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

G start Dissolve 2-Methoxybenzoic Acid and TMEDA in anhydrous THF cool Cool to -78°C under Argon start->cool add_sBuLi Add s-BuLi dropwise (2.2 equiv) cool->add_sBuLi stir Stir for 2 hours at -78°C (Dianion formation) add_sBuLi->stir quench Quench with excess Methyl Iodide (MeI) stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (H₂O, HCl, Ether Extraction) warm->workup isolate Isolate and Purify Product workup->isolate

Fig 2. Workflow for Directed Ortho-Metalation.
Protocol 2: Esterification using a Solid Acid Catalyst

This protocol is a general procedure based on the findings of Wei, Y. et al., Molecules, 2023.[8]

  • In a round-bottom flask, add 2-methoxy-6-methylbenzoic acid (1.0 equiv), methanol (10-15 equiv), and the Zr/Ti solid acid catalyst (e.g., 10 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to 120°C with vigorous stirring in an oil bath.

  • Maintain the reflux for 24 hours. Monitor the reaction progress using TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • The resulting crude ester can be purified by column chromatography (e.g., petroleum ether/ethyl acetate mobile phase).

Protocol 3: Green Methylation of a Phenolic Precursor using DMC

This protocol describes the methylation of a hydroxyl group, as would be performed in Strategy A, Step 3, using a green alternative to dimethyl sulfate. This is adapted from Verter, T. et al., RSC Adv., 2016.[11][13]

  • In a microwave reaction vial, combine 2-hydroxy-6-methylbenzoic acid methyl ester (1.0 equiv), dimethyl carbonate (DMC, acting as reagent and solvent), and a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Seal the vial and place it in a focused microwave reactor.

  • Heat the mixture to 160-190°C for 30-60 minutes.

  • After the reaction, cool the vial to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess DMC.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methylated product.

References

Comparative Guide to Purity Analysis of Methyl 2-methoxy-6-methylbenzoate: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 2-methoxy-6-methylbenzoate is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for this purpose.[1][2] This guide provides a detailed HPLC protocol for the purity assessment of this compound, compares its performance with alternative analytical techniques, and presents supporting data and workflows to aid in methodological selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used analytical technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[1][2] For the purity determination of this compound, a reverse-phase HPLC method is highly suitable. This approach allows for the separation of the main compound from potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method for this compound

This protocol is based on established methods for similar aromatic esters and is designed to provide a robust separation.[3][4]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 60% B5-15 min: 60% to 80% B15-20 min: 80% B20-22 min: 80% to 60% B22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 25 minutes

Reagents and Sample Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Phosphoric Acid: ACS grade

  • This compound Reference Standard: Purity >99.5%

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions).

  • Sample Solution Preparation (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary or confirmatory data for a comprehensive purity assessment. The choice of method often depends on the specific impurities of interest and the desired level of characterization.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Robust, versatile for a wide range of compounds, and highly reproducible.[2]May not be suitable for highly volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Provides absolute purity determination against a certified internal standard without the need for a specific reference standard of the impurity. It is also non-destructive and provides structural information.[5]Lower sensitivity compared to chromatographic techniques and requires a certified internal standard.
Melting Point Analysis A pure substance has a sharp and defined melting point. Impurities typically broaden the melting range and depress the melting point.Simple, rapid, and provides a good preliminary indication of purity.Not quantitative and insensitive to small amounts of impurities.

Logical Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for confirming the purity of a chemical intermediate like this compound in a quality control setting.

Purity_Confirmation_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Documentation Sample_Reception->Sample_Login Standard_Prep Reference Standard Preparation Sample_Login->Standard_Prep Sample_Prep Test Sample Preparation Sample_Login->Sample_Prep HPLC_Analysis HPLC Purity Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Alternative_Methods Orthogonal Method (e.g., GC, qNMR) Sample_Prep->Alternative_Methods Data_Processing Chromatographic Data Processing HPLC_Analysis->Data_Processing Alternative_Methods->Data_Processing Purity_Calculation Purity Calculation (% Area) Data_Processing->Purity_Calculation Impurity_Profiling Impurity Profiling Purity_Calculation->Impurity_Profiling Final_Report Generate Certificate of Analysis Impurity_Profiling->Final_Report

Caption: Workflow for Purity Confirmation of this compound.

Potential Impurities in this compound Synthesis

A robust analytical method should be capable of separating the main compound from potential impurities. Based on a likely synthesis route, which involves the methylation of 2-hydroxy-6-methylbenzoate, potential impurities could include:

  • 2-hydroxy-6-methylbenzoate: Unreacted starting material.

  • 2-methoxy-6-methylbenzoic acid: A hydrolysis product.

  • Other isomeric methyl methoxybenzoates: Depending on the specificity of the synthesis.

The proposed HPLC method is designed to have sufficient selectivity to resolve this compound from these and other potential process-related impurities. The use of a gradient elution ensures that both more and less polar impurities can be effectively separated and detected within a reasonable timeframe.

References

A Spectroscopic Comparison of Methyl 2-methoxy-6-methylbenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-methoxy-6-methylbenzoate with its key precursors, 2-methoxy-6-methylbenzoic acid and methyl 2-hydroxy-6-methylbenzoate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Synthetic Pathway

The synthesis of this compound typically involves the methylation of methyl 2-hydroxy-6-methylbenzoate, which can be synthesized from 2-methyl-6-nitrobenzoic acid through a series of reactions including reduction, diazotization, and hydrolysis.[1] Alternatively, this compound can be obtained via the esterification of 2-methoxy-6-methylbenzoic acid. The immediate synthetic precursors for spectroscopic comparison are therefore 2-methoxy-6-methylbenzoic acid and methyl 2-hydroxy-6-methylbenzoate.

Synthesis_Pathway Precursor1 2-methoxy-6-methylbenzoic acid Product This compound Precursor1->Product Esterification Precursor2 methyl 2-hydroxy-6-methylbenzoate Precursor2->Product Methylation

Caption: Synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data (δ, ppm)
CompoundAr-H-OCH₃ (methoxy)-OCH₃ (ester)-CH₃-OH / -COOH
This compound ~7.3-6.8~3.8~3.9~2.3-
2-methoxy-6-methylbenzoic acid ~7.3-6.8~3.8-~2.4~10-13 (broad s)
methyl 2-hydroxy-6-methylbenzoate ~7.2-6.7-~3.9~2.5~11 (s)
¹³C NMR Spectral Data (δ, ppm)
CompoundC=OAr-C (quaternary)Ar-CH-OCH₃ (methoxy)-OCH₃ (ester)-CH₃
This compound ~169~158, ~138, ~120~130, ~124, ~109~56~52~20
2-methoxy-6-methylbenzoic acid ~170~159, ~139, ~121~131, ~125, ~110~56-~20
methyl 2-hydroxy-6-methylbenzoate ~171~161, ~140, ~112~130, ~123, ~110-~52~24
IR Spectral Data (cm⁻¹)
CompoundO-H / C-H stretchC=O stretchC-O stretch
This compound ~2950 (C-H)~1730~1250, ~1080
2-methoxy-6-methylbenzoic acid ~3000 (broad, O-H), ~2950 (C-H)~1700~1250, ~1080
methyl 2-hydroxy-6-methylbenzoate ~3200 (broad, O-H), ~2950 (C-H)~1680~1250, ~1090
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 180149 ([M-OCH₃]⁺), 121 ([M-COOCH₃]⁺)
2-methoxy-6-methylbenzoic acid 166149 ([M-OH]⁺), 121 ([M-COOH]⁺)
methyl 2-hydroxy-6-methylbenzoate 166134 ([M-CH₃OH]⁺), 106

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr pellets, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Sample Preparation (Liquid): For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, resulting in the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Precursor Spectra Structure_Elucidation->Comparison Purity Purity Assessment Comparison->Purity

Caption: A typical workflow for the synthesis and spectroscopic analysis of organic compounds.

References

Bioactivity of Methyl 2-methoxy-6-methylbenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-methoxy-6-methylbenzoate and its derivatives represent a class of aromatic compounds with potential for diverse biological activities. The presence of the methoxy and methylbenzoate moieties suggests the possibility of interactions with various biological targets. This guide summarizes the reported bioactivities of structurally similar compounds, focusing on antimicrobial, anticancer, and anti-inflammatory properties, to provide a foundation for future research and drug discovery efforts in this area.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various derivatives that share structural similarities with this compound.

Table 1: Antimicrobial Activity of Structurally Related Derivatives
Compound ClassDerivativeTest OrganismBioactivity MetricValueReference
2-Hydroxynaphthalene-1-carboxanilidesN-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamideStaphylococcus aureusMIC54.9 µM[1]
2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamideE. coliMIC23.2 µM[1]
2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamideVarious bacteria/mycobacteriaMIC Range0.3 - 92.6 µM[1]
Methoxy-4'-amino chalcones(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneE. coli, S. aureus, C. albicansStrong activity-[2]
2,4-Dihydroxy-6-n-pentylbenzoic Acid DerivativesMethyl 2,4-dihydroxy-6-n-pentylbenzoateCladosporium sphaerospermumAntifungal Activity2.5 µg[3][4][5][6]
Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoateE. coliWeakly active (9-15 mm inhibition zone)-[3][4][5][6]
Table 2: Anticancer Activity of Structurally Related Derivatives
Compound ClassDerivativeCell LineBioactivity MetricValueReference
Methoxyflavones4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC1954 (Breast Cancer)IC508.58 µM[7]
5-hydroxy-6,7,8,4′-Tetramethoxyflavone (5-demethyltangeritin)PC3 (Prostate Cancer)IC5011.8 µM[7]
Tangeritin (5,6,7,8,4′-Pentamethoxyflavone)PC3 (Prostate Cancer)IC5017.2 µM[7]
Acacetin (5,7-dihydroxy-4′-methoxyflavone)Cancer cell linesIC50~25 µM[7]
Imidazo[1,2-a]pyrimidine DerivativesCompound 3dMDA-MB-231 (Breast Cancer)IC5035.1 µM[8]
Compound 4dMDA-MB-231 (Breast Cancer)IC5035.1 µM[8]
Compound 3dMCF-7 (Breast Cancer)IC5043.4 µM[8]
Compound 4dMCF-7 (Breast Cancer)IC5039.0 µM[8]
Table 3: Anti-inflammatory Activity of Structurally Related Derivatives
Compound ClassDerivativeAssayBioactivity MetricValueReference
Methyl Salicylate GlycosidesJ12122LPS-induced NO production in RAW264.7 cells% Inhibition56.20% at 3.0 µg/mL[9]
J12123LPS-induced NO production in RAW264.7 cells% Inhibition51.72% at 3.0 µg/mL[9]
Methyl Derivatives of Flavanone2′-methylflavanone (5B)LPS-induced NO production in RAW264.7 cellsInhibitory activityYes[10]
3′-methylflavanone (6B)LPS-induced NO production in RAW264.7 cellsInhibitory activityYes[10]
Benzothiazole Derivatives17cCarrageenan-induced rat paw edema% Inhibition72-80%[11]
17iCarrageenan-induced rat paw edema% Inhibition64-78%[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared in a 96-well microtiter plate using culture broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density.

MTT Assay for Anticancer Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of Methoxyflavones

Methoxyflavones have been shown to induce anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.[7][12][13][14][15]

anticancer_pathway Methoxyflavones Methoxyflavones Bcl2_family Disruption of Bcl-2 family balance Methoxyflavones->Bcl2_family inhibits anti-apoptotic upregulates pro-apoptotic CellCycleArrest Cell Cycle Arrest Methoxyflavones->CellCycleArrest MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer signaling pathway of methoxyflavones.

Anti-inflammatory Mechanism of Benzothiazole Derivatives

Certain benzothiazole derivatives exert their anti-inflammatory effects by suppressing key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, in response to inflammatory stimuli like LPS.[16]

anti_inflammatory_pathway LPS LPS NFkB_pathway NF-κB Pathway (p65, IκBα phosphorylation) LPS->NFkB_pathway MAPK_pathway MAPK Pathway (p38, ERK1/2, JNK phosphorylation) LPS->MAPK_pathway Benzothiazole Benzothiazole Derivatives Benzothiazole->NFkB_pathway Benzothiazole->MAPK_pathway Pro_inflammatory_mediators Production of Pro-inflammatory Mediators (NO, iNOS, COX-2, IL-6, IL-1β, TNF-α) NFkB_pathway->Pro_inflammatory_mediators MAPK_pathway->Pro_inflammatory_mediators

Caption: Anti-inflammatory signaling pathway of benzothiazoles.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the bioactivity of novel chemical compounds.

experimental_workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Primary_Screening Hit_Identification Hit Identification & Selection Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-response, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for bioactivity screening.

Conclusion

While direct experimental data on the bioactivity of this compound derivatives is limited, the analysis of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents. The presence of methoxy and methylbenzoate functionalities in various bioactive molecules highlights the importance of this chemical space in drug discovery. The provided data tables, experimental protocols, and pathway diagrams serve as a valuable resource for researchers to design and execute further studies to elucidate the specific biological activities of this promising class of compounds. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships.

References

A Comparative Guide to the Performance of Methyl 2-methoxy-6-methylbenzoate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the performance of Methyl 2-methoxy-6-methylbenzoate in different solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, namely Methyl 2-methoxybenzoate and the broader class of benzoate esters, to provide insights into its expected behavior. The information is intended to guide researchers in solvent selection for synthesis, purification, and formulation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and the closely related Methyl 2-methoxybenzoate is presented below. These properties are crucial in predicting the compound's behavior in various solvents.

PropertyThis compoundMethyl 2-methoxybenzoate
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃[1][2]
Molecular Weight 180.20 g/mol 166.17 g/mol [1][2]
Appearance -Colorless or pale yellow liquid[1][3]
Boiling Point -246-255 °C[1][2][3][4]
Melting Point -48-49 °C[1][2]
Density -~1.157 g/mL at 25 °C[3]
Solubility Insoluble in water; Soluble in organic solvents (expected)Very slightly soluble in water; soluble in organic solvents and oils[1][2]

Performance in Different Solvent Systems: A Comparative Overview

Solvent ClassRepresentative SolventsExpected SolubilityExpected Stability & Reactivity Considerations
Protic Polar Methanol, Ethanol, WaterGood in alcohols, Poor in waterStable under neutral and acidic conditions. Susceptible to hydrolysis under basic conditions (saponification) to form the corresponding carboxylate salt and methanol. The rate of hydrolysis is generally lower than for simpler esters due to steric hindrance.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good Generally stable. These solvents can solvate cations, which may influence the rate of certain reactions. For instance, in reactions involving metal catalysts, the coordinating ability of the solvent can be a significant factor.
Non-polar Hexane, Toluene, Diethyl ether, DichloromethaneGood Generally stable. Non-polar solvents are often used for reactions where the presence of acidic protons would be detrimental. Solubility may be lower in very non-polar solvents like hexane compared to aromatic or chlorinated solvents.

Alternatives to this compound:

In synthetic chemistry, particularly in the synthesis of agrochemicals like metrafenone, alternatives might include other esters of 2-methoxy-6-methylbenzoic acid (e.g., ethyl or benzyl esters) or structurally related intermediates. The choice of alternative often depends on the specific reaction conditions, desired product properties, and cost. The performance of these alternatives in different solvents is expected to follow similar trends based on their polarity and functional groups.

Experimental Protocols

To quantitatively assess the performance of this compound in various solvents, the following experimental protocols are suggested.

1. Determination of Solubility:

  • Objective: To determine the solubility of this compound in a range of solvents at a specific temperature (e.g., 25 °C).

  • Methodology:

    • Add a known excess amount of this compound to a measured volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully extract a known volume of the supernatant (the saturated solution).

    • Evaporate the solvent from the extracted sample and weigh the remaining solid.

    • Calculate the solubility in g/100 mL or mol/L.

2. Evaluation of Stability (Hydrolysis):

  • Objective: To assess the hydrolytic stability of this compound in aqueous solvent systems under different pH conditions.

  • Methodology:

    • Prepare solutions of this compound in a mixture of an organic solvent (e.g., acetonitrile) and water at different pH values (e.g., acidic, neutral, and basic).

    • Maintain the solutions at a constant temperature.

    • At regular time intervals, withdraw aliquots from each solution.

    • Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound and the appearance of any degradation products (e.g., 2-methoxy-6-methylbenzoic acid).

    • Plot the concentration of the ester over time to determine the rate of degradation.

Visualizing Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

Solvent_Selection_Workflow cluster_criteria Evaluation Criteria start Define Reaction Requirements solubility Solubility of Reactants & Reagents start->solubility reactivity Solvent Reactivity start->reactivity boiling_point Reaction Temperature (Boiling Point) start->boiling_point workup Product Isolation & Purification start->workup decision Select Optimal Solvent solubility->decision reactivity->decision boiling_point->decision workup->decision testing Perform Small-Scale Test Reaction decision->testing final Scale-Up Reaction testing->final

Solvent Selection Workflow for a Chemical Reaction

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-methoxy-6-methylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Methyl 2-methoxy-6-methylbenzoate

The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is crucial for maintaining a safe laboratory environment.

Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory. For larger quantities or where splashing is a risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For minor spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[1]

    • Collect the absorbed material and contaminated cleaning supplies into a designated, sealable, and properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • For major spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5][6] Discharge into the environment must be avoided.[7]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), in a dedicated and compatible hazardous waste container.[6][8] Plastic containers are often preferred for liquid chemical waste.[8]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS office. Incompatible wastes can react violently or produce toxic gases.[8]

Step 2: Container Labeling

Proper labeling of waste containers is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and approximate quantity of the waste.

  • The date when waste was first added to the container (accumulation start date).

  • The primary hazard(s) associated with the chemical (e.g., "Irritant").

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][8]

  • The SAA should be a well-ventilated area, away from general laboratory traffic, and should have secondary containment to prevent the spread of potential spills.

  • Keep waste containers tightly closed except when adding waste.[4][6][8]

Step 4: Final Disposal

  • The final disposal of this compound waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Step 5: Empty Container Disposal

  • A container that has held this compound should be considered hazardous waste until properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing and air-drying, deface or remove all chemical labels from the container.

  • Once properly cleaned and de-labeled, the container may be disposed of as non-hazardous waste or recycled according to your institution's policies.[4]

Data Presentation

While specific quantitative data for the disposal of this compound is not available in the searched literature, the following table outlines the key GHS hazard classifications for the related compound, Methyl 2-methoxybenzoate, which should be considered for safe handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data based on the Safety Data Sheet for Methyl 2-methoxybenzoate.[2][3]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.